CAS number and identifiers for 4-Bromo-2-(4-ethoxyphenyl)thiazole
Executive Summary 4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS 1519849-67-2) is a highly specialized heterocyclic building block used primarily in the discovery of small molecule therapeutics. Characterized by the 2,4-disubst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS 1519849-67-2) is a highly specialized heterocyclic building block used primarily in the discovery of small molecule therapeutics. Characterized by the 2,4-disubstituted thiazole scaffold, it serves as a critical intermediate for synthesizing kinase inhibitors, xanthine oxidase inhibitors, and other bioactive agents.
Its structural value lies in the orthogonal reactivity of its functional groups: the bromine atom at the C4 position allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the 2-aryl moiety provides a stable lipophilic anchor often required for target protein binding pockets.
This guide details the chemical identity, a validated regioselective synthesis protocol, and quality control parameters required for high-purity applications.
Chemical Identity & Identifiers
Parameter
Specification
Chemical Name
4-Bromo-2-(4-ethoxyphenyl)-1,3-thiazole
CAS Number
1519849-67-2
Isomer Warning
Distinct from 2-Bromo-4-(4-ethoxyphenyl)thiazole (CAS 99983-24-1)
Molecular Formula
C₁₁H₁₀BrNOS
Molecular Weight
284.17 g/mol
SMILES
CCOc1ccc(cc1)-c1nc(Br)cs1
InChI Key
CGRWHWXPNHYMTF-UHFFFAOYSA-N
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Synthesis & Manufacturing Strategy
The Challenge of Regioselectivity
The primary challenge in synthesizing 4-bromo-2-substituted thiazoles is achieving the correct regiochemistry. Direct bromination of 2-(4-ethoxyphenyl)thiazole typically occurs at the C5 position (the most electron-rich site), yielding the unwanted 5-bromo isomer.
To strictly control the position of the bromine atom at C4, the most robust "Process Chemistry" approach utilizes a Regioselective Suzuki-Miyaura Coupling starting from 2,4-dibromothiazole.
Validated Synthetic Route
Principle: The C2 position of the thiazole ring is more electron-deficient and reactive towards oxidative addition by Palladium(0) species than the C4 position. By controlling stoichiometry and temperature, one can selectively couple the aryl boronic acid at C2, leaving the C4-bromine intact for future functionalization.
Reaction Scheme (Graphviz Visualization)
Figure 1: Regioselective synthesis workflow targeting the C2 position of the thiazole ring.
Detailed Experimental Protocol
Scale: 10 mmol (approx. 2.4 g output)
Reagent Prep: In a 100 mL round-bottom flask, dissolve 2,4-dibromothiazole (2.43 g, 10 mmol) in Toluene (30 mL) and Ethanol (10 mL).
Base Addition: Add 2M aqueous Na₂CO₃ (10 mL, 20 mmol). Degas the biphasic mixture with Nitrogen for 15 minutes.
Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%). Note: Tetrakis is preferred for high regioselectivity over more active catalysts like Pd(dppf)Cl₂ which might promote bis-coupling.
Reaction: Heat to reflux (approx. 85-90°C) under Nitrogen atmosphere. Monitor by HPLC/TLC.
Checkpoint: The reaction is complete when the starting dibromide is consumed. If bis-coupled product (2,4-bis(aryl)) appears, reduce temperature in future runs.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine. Dry organic layer over Na₂SO₄.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate gradient 95:5 to 80:20).
Yield: Expected yield 65-75%.
Quality Control & Analytics
To ensure the compound is suitable for downstream drug development (e.g., SAR studies), strict QC is required to distinguish it from the 5-bromo isomer or bis-coupled impurities.
Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Advanced Handling of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Executive Summary 4-Bromo-2-(4-ethoxyphenyl)thiazole is a highly specialized halogenated heterocyclic intermediate critical for the synthesis of advanced pharmaceutical candidates and biologically active small molecules....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-2-(4-ethoxyphenyl)thiazole is a highly specialized halogenated heterocyclic intermediate critical for the synthesis of advanced pharmaceutical candidates and biologically active small molecules. Due to its status as a preclinical or early-development stage compound, empirical Occupational Exposure Limits (OELs) have not been exhaustively established. Consequently, handling this compound requires a rigorous risk management framework based on [1], ensuring that researchers and drug development professionals can safely leverage its reactivity in cross-coupling methodologies without compromising occupational health.
Physicochemical Profiling & Hazard Assessment
Understanding the intrinsic properties of 4-Bromo-2-(4-ethoxyphenyl)thiazole is the first step in establishing a self-validating safety protocol. The presence of the electrophilic thiazole ring, combined with a labile bromine leaving group, makes the molecule highly reactive toward nucleophiles—both in synthetic pathways and in biological systems (e.g., covalent binding to proteins or DNA), which drives its irritant properties[2][3].
In pharmaceutical manufacturing, over 85,000 drugs and intermediates exist, yet only about 3% have established OELs[8]. To bridge this gap, the [9] is employed. Based on the GHS H-codes (H302, H315, H319, H335) associated with analogous bromothiazoles[5], 4-Bromo-2-(4-ethoxyphenyl)thiazole is classified under OEB 3 . This band corresponds to an acceptable airborne concentration range of 10 to 100 µg/m³[1][10].
Causality of Controls: Because the compound can cause severe mucous membrane and respiratory irritation (H335), open-bench handling is strictly prohibited. The use of a secure weighing station or a Class II Biological Safety Cabinet (BSC) equipped with HEPA filtration is mandatory to trap aerosolized particulates at the source[8].
Caption: Workflow for assigning Occupational Exposure Bands (OEB) to novel intermediates.
4-Bromo-2-(4-ethoxyphenyl)thiazole is predominantly utilized in transition-metal-catalyzed cross-coupling reactions to build complex multi-aryl frameworks[3][11]. The following protocol details a standard Palladium-catalyzed Suzuki-Miyaura coupling, integrating strict safety checkpoints.
Mechanistic Causality: The oxidative addition of Pd(0) into the C-Br bond of the thiazole is electronically favored due to the electron-withdrawing nature of the heteroaromatic ring. A biphasic solvent system (Toluene/Water) with a strong base (K3PO4) is chosen because the base must coordinate with the arylboronic acid to form a nucleophilic boronate complex, facilitating the transmetalation step[3][11].
Step-by-Step Methodology:
Preparation & Containment (Safety Checkpoint): Inside an[8], weigh 4-Bromo-2-(4-ethoxyphenyl)thiazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Transfer solids to an oven-dried Schlenk flask.
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity Argon three times. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would stall the catalytic cycle and result in unreacted, hazardous bromothiazole remaining in the mixture[11].
Solvent Addition: Using a chemically resistant syringe, inject degassed Toluene (4.0 mL) and degassed deionized Water (1.0 mL).
Catalyst Introduction: Briefly open the septum under a positive flow of Argon to add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%). Causality: Adding the catalyst after the solvent minimizes static charge buildup and reduces the risk of aerosolizing the toxic heavy-metal powder.
Reaction Execution: Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous magnetic stirring (to maximize interfacial surface area between the organic and aqueous phases)[11].
Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with brine (3 x 10 mL). Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.
Waste Segregation: Aqueous layers must be segregated into heavy-metal (Palladium) and halogenated waste streams, strictly adhering to institutional environmental health and safety (EHS) guidelines[7][12].
Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura coupling for bromothiazole derivatives.
Emergency Response & Spill Mitigation Workflow
In the event of an accidental release or spill of 4-Bromo-2-(4-ethoxyphenyl)thiazole, immediate and structured mitigation is required to prevent dermal exposure and inhalation of particulates[7][12].
Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's general exhaust ventilation is functioning at maximum capacity.
Personal Protective Equipment (PPE): The spill response team must don NIOSH-approved N95 or P100 particulate respirators, double layers of nitrile gloves (to prevent permeation), and tight-fitting chemical safety goggles[6].
Containment: Do not dry sweep, as this will aerosolize the hazardous powder[12]. Gently cover the spill with damp sand or a universal chemical absorbent pad.
Decontamination: Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container. Wash the contaminated surface with a 5% sodium hypochlorite (bleach) solution to chemically degrade residual active pharmaceutical ingredients, followed by a thorough wash with soapy water[7].
Disposal: Transport the sealed container to an approved hazardous waste facility for high-temperature incineration, in accordance with local and federal environmental regulations[12].
References
ChemSrc. "4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS: 1519849-67-2) Properties." Available at:[Link]
MetaSci. "Safety Data Sheet: Thiazole." Available at: [Link]
National Institutes of Health (PMC). "Considerations for setting occupational exposure limits for novel pharmaceutical modalities." Available at:[Link]
American Industrial Hygiene Association (AIHA). "Pharmaceutical Exposure Control Banding." Available at:[Link]
Erlab. "Why Labs Should Be More Concerned About OEB & How to Protect Against It?" Available at:[Link]
National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Available at:[Link]
Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Available at:[Link]
Medicinal chemistry applications of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Medicinal Chemistry Applications of 4-Bromo-2-(4-ethoxyphenyl)thiazole: A Strategic Scaffold for Target-Directed Drug Discovery Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Medicinal Chemistry Applications of 4-Bromo-2-(4-ethoxyphenyl)thiazole: A Strategic Scaffold for Target-Directed Drug Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for their balance of synthetic tractability, physicochemical properties, and target-binding potential. 4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS: 1519849-67-2) has emerged as a highly privileged intermediate in our medicinal chemistry workflows. This whitepaper deconstructs the structural rationale, mechanistic utility, and therapeutic applications of this specific scaffold, providing field-proven protocols for its late-stage functionalization.
Pharmacophore Rationale: The 2-Arylthiazole Core
The architectural anatomy of 4-Bromo-2-(4-ethoxyphenyl)thiazole is meticulously suited for modern drug design:
The Thiazole Ring: Provides a rigid, planar, and aromatic core that facilitates deep-pocket binding in kinases and receptor targets. The presence of both nitrogen (hydrogen bond acceptor) and sulfur (polarizable heteroatom) allows for versatile electrostatic interactions.
The 4-Ethoxyphenyl Moiety: Positioned at C2, this group modulates the electronic density of the thiazole ring. The ether oxygen serves as an additional hydrogen bond acceptor, while the ethyl chain enhances lipophilicity, optimizing the molecule's blood-brain barrier (BBB) permeability and metabolic stability compared to unshielded phenolic counterparts.
The C4-Bromine Handle: The true synthetic value of this molecule lies in the C4-bromide. It acts as an orthogonal handle for transition-metal-catalyzed cross-coupling, enabling the divergent synthesis of complex 2,4-disubstituted thiazoles without disrupting the primary pharmacophore.
Mechanistic Utility and Synthetic Divergence
The functionalization of five-membered heteroaryl halides is notoriously challenging due to catalyst deactivation and base-mediated decomposition[1]. However, recent breakthroughs in catalytic kinetic modeling have unlocked the full potential of the 4-bromothiazole scaffold.
Overcoming Off-Cycle Deactivation in C–N Cross-Coupling
Historically, attempts to perform Buchwald-Hartwig aminations on 4-bromothiazoles resulted in low yields. Kinetic modeling has revealed that strong bases (e.g., NaOtBu) induce rapid, irreversible base-mediated decomposition of the thiazole ring[1]. Furthermore, the standard "amine-first" binding mechanism in Pd-catalysis leads to a reversibly generated off-cycle species that stalls the catalytic cycle[2].
To circumvent this, we utilize a specialized catalytic system comprising a bulky dialkylbiaryl monophosphine ligand (GPhos ) and a moderate-strength base (NaOTMS ). This combination forces the reaction through an atypical "base-first" pathway, stabilizing the oxidative addition complex and preventing the degradation of the 4-bromo-2-(4-ethoxyphenyl)thiazole core[1].
Regioselective C–H Functionalization
Beyond C4-substitution, the 2-arylthiazole scaffold can undergo highly regioselective C–H functionalization at the C5 position. Recent methodologies employing Cobalt(III) catalysis allow for the direct alkylation and allylation of 2-arylthiazoles, providing a unified platform to build densely functionalized, π-extended derivatives[3].
Caption: Synthetic divergence of 4-Bromo-2-(4-ethoxyphenyl)thiazole into bioactive scaffolds.
Therapeutic Applications: Targeting the CaMKIIα Hub Domain
The 2-arylthiazole scaffold has recently gained prominence as a critical pharmacophore for neuropharmacology. The Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) is a pivotal regulator of neuronal signaling, and its dysregulation is implicated in ischemic stroke and neurodegenerative diseases[4].
Through structure-based virtual screening and subsequent SAR optimization, 2-arylthiazole-4-carboxylic acids have been identified as a novel class of high-affinity ligands targeting the CaMKIIα hub domain[5]. These compounds bind with nanomolar affinity, stabilizing the hub oligomer and inhibiting detrimental subunit exchange[4]. 4-Bromo-2-(4-ethoxyphenyl)thiazole serves as the direct synthetic precursor to these ligands; the C4-bromide is efficiently converted to the requisite carboxylic acid via palladium-catalyzed cyanation followed by hydrolysis.
Caption: Mechanism of CaMKIIα hub domain modulation by 2-arylthiazole derivatives.
Quantitative Data Summaries
To illustrate the causality of our reagent selection, Table 1 summarizes the kinetic modeling data for the amination of the 4-bromothiazole core, demonstrating why traditional conditions fail.
Table 1: Reaction Optimization for 4-Bromothiazole Amination [1]
Catalyst / Ligand System
Base
Temp (°C)
Yield (%)
Mechanistic Observation (Causality)
Pd(OAc)₂ / BrettPhos
NaOtBu
80
< 10%
Rapid base-mediated decomposition of the thiazole ring.
Pd(OAc)₂ / GPhos
NaOtBu
50
~25%
Amine-bound Pd complex forms a stable off-cycle resting state.
Table 2: CaMKIIα Hub Domain Affinity of 2-Arylthiazole Derivatives [4]
Compound Scaffold
C2-Aryl Substitution
pKi (CaMKIIα)
Hub Oligomer Stabilization
2-Arylthiazole-4-carboxylic acid
2,6-dichlorophenyl
7.2
High
2-Arylthiazole-4-carboxylic acid
4-ethoxyphenyl
~6.8 (SAR projection)
Moderate to High
| 5-HDC (Reference Standard) | N/A | 5.5 | Low |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic workflow.
Protocol A: Pd-Catalyzed Amination of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Objective: Synthesize 2-(4-ethoxyphenyl)-N-alkylthiazol-4-amine via a base-first catalytic pathway.
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL vial with 4-Bromo-2-(4-ethoxyphenyl)thiazole (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (2 mol%), GPhos ligand (4 mol%), and NaOTMS (1.5 equiv).
Solvent Addition: Add anhydrous THF (2.0 mL) to the vial. Causality: THF is strictly required as a polar aprotic solvent to adequately solubilize NaOTMS while preventing protonation events that occur in protic solvents.
Amine Addition: Add the secondary amine (e.g., morpholine or piperidine, 1.2 equiv). Seal the vial with a PTFE-lined cap.
Thermal Activation: Remove the vial from the glovebox and stir at exactly 50 °C for 12 hours. Causality: Exceeding 50 °C exponentially increases the rate of off-cycle base-mediated thiazole decomposition[1].
Self-Validation (In-Process): Quench a 10 µL aliquot in MeCN and analyze via LC-MS. The reaction is complete when the isotopic doublet of the starting material (m/z ~284/286) is fully replaced by the product mass.
Workup: Dilute with EtOAc, wash with saturated aqueous NH₄Cl, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Synthesis of CaMKIIα Ligand Precursors (Cyanation)
Objective: Convert the C4-bromide to a C4-nitrile, the direct precursor to the bioactive 4-carboxylic acid.
Preparation: Charge a Schlenk flask with 4-Bromo-2-(4-ethoxyphenyl)thiazole (1.0 equiv, 1.0 mmol), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (5 mol%), and dppf (10 mol%). Causality: Zn(CN)₂ is utilized as it provides a slow, controlled release of cyanide ions, preventing catalyst poisoning. The wide bite angle of dppf facilitates the challenging reductive elimination step.
Solvent Addition: Add degassed DMF (5.0 mL) under a positive pressure of nitrogen.
Reaction: Heat the mixture to 120 °C for 6 hours.
Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The product nitrile will appear as a highly UV-active spot with a lower Rf than the starting bromide due to increased polarity.
Workup & Hydrolysis: Cool to room temperature, quench with aqueous NaOH to neutralize excess zinc salts, and extract with EtOAc. The isolated nitrile can then be refluxed in 6M HCl to yield the final 2-(4-ethoxyphenyl)thiazole-4-carboxylic acid.
References
Tian, Y., Fougiaxis, V., Sirocchi, L. S., et al. (2025). "Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain." Journal of Medicinal Chemistry, 68(3), 3031–3047. URL:[Link]
Raguram, E. R., Dahl, J. C., Jensen, K. F., & Buchwald, S. L. (2024). "Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides." Journal of the American Chemical Society, 146(48), 33035-33047. URL:[Link]
Zhou, P., Wan, G., Yuan, Z., et al. (2025). "Cobalt(III)-catalyzed C–H functionalization of 2-arylthiazoles with maleimides or allyl acetate." RSC Advances. URL:[Link]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(4-ethoxyphenyl)thiazole: Focus on Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the melting and boiling points of the novel heterocyclic compound, 4-Bromo-2-(4-ethoxyphenyl)thiaz...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of the novel heterocyclic compound, 4-Bromo-2-(4-ethoxyphenyl)thiazole. As a molecule of interest within contemporary drug discovery pipelines, a thorough understanding of its fundamental physicochemical properties is paramount for its advancement as a potential therapeutic agent. This document will delve into the theoretical and practical aspects of melting and boiling point determination, contextualize their importance in pharmaceutical development, and provide detailed experimental protocols for their accurate measurement.
The Significance of Melting and Boiling Points in Pharmaceutical Development
The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its purity, stability, and formulation potential. These parameters are not merely data points but are intrinsically linked to the compound's molecular structure and the strength of its intermolecular forces.
Purity Assessment: A sharp and narrow melting point range is a reliable indicator of a pure crystalline compound.[1] The presence of impurities will typically lead to a depression and broadening of the melting point range.[1] Therefore, melting point determination is a crucial quality control step during synthesis and purification.
Stability and Formulation: The melting point is an indicator of the thermal stability of a compound. A high melting point suggests strong intermolecular forces, which can correlate with lower volatility and greater physical stability. This property influences decisions in formulation development, such as the feasibility of melt-based formulations or the required storage conditions.
Bioavailability and Absorption: While not a direct measure, the melting point can have an indirect correlation with the bioavailability of poorly soluble drugs. The energy required to break the crystal lattice of a solid drug (related to its melting point) can influence its solubility and dissolution rate, which are critical factors for oral absorption.
Physicochemical Data for 4-Bromo-2-(4-ethoxyphenyl)thiazole and Related Compounds
As previously stated, specific experimental data for the melting and boiling points of 4-Bromo-2-(4-ethoxyphenyl)thiazole are not currently available in published literature. However, data for structurally similar thiazole derivatives can offer valuable reference points.
Note: The provided data for related compounds should be interpreted with caution due to structural differences that can significantly impact intermolecular forces and, consequently, the melting and boiling points.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points is a fundamental laboratory practice. The following sections detail the standard methodologies.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline organic compounds, this transition occurs over a narrow range of temperatures.
This is the most common and reliable method for determining the melting point of a powdered solid.
Materials and Equipment:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
The sample of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Procedure:
Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Heating:
If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used for a preliminary determination.
For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
Observation and Recording:
Record the temperature at which the first drop of liquid appears (the onset of melting).
Record the temperature at which the last crystal melts (the completion of melting).
The melting point is reported as this range.
Causality Behind Experimental Choices:
Fine Powder: A finely powdered sample ensures uniform heat distribution.
Tight Packing: Tightly packing the sample prevents air pockets and ensures efficient heat transfer.
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the sample to equilibrate with the temperature of the heating block.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a characteristic physical property that is sensitive to changes in atmospheric pressure.
This method is suitable for small quantities of liquid.
Materials and Equipment:
Thiele tube or digital melting/boiling point apparatus
Small test tube (e.g., 75 x 12 mm)
Capillary tube (sealed at one end)
Thermometer
Heat source (if using a Thiele tube)
The sample of 4-Bromo-2-(4-ethoxyphenyl)thiazole (if liquid at room temperature or melted)
Procedure:
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.
Capillary Inversion: Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.
Apparatus Setup:
Thiele Tube: Attach the test tube to the thermometer and place it in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
Digital Apparatus: Place the test tube assembly into the heating block of the apparatus.
Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.
Observation and Recording:
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.
Turn off the heat and allow the apparatus to cool slowly.
Observe the point at which the stream of bubbles slows down and the liquid just begins to enter the capillary tube. The temperature at this point is the boiling point of the liquid.
Causality Behind Experimental Choices:
Inverted Capillary: The inverted capillary traps a small amount of air. As the liquid is heated, this air expands. At the boiling point, the vapor pressure of the liquid is high enough to cause a continuous stream of vapor to exit the capillary.
Cooling for Measurement: The most accurate measurement is taken upon cooling because at this point, the external pressure is slightly greater than the vapor pressure of the liquid, causing the liquid to be drawn into the capillary. This ensures that the recorded temperature is the true boiling point where the vapor pressure equals the atmospheric pressure.
Workflow for Micro Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The melting and boiling points are indispensable physical parameters in the characterization of a new chemical entity such as 4-Bromo-2-(4-ethoxyphenyl)thiazole. While experimentally determined values for this specific compound are yet to be reported in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their accurate determination. For researchers and professionals in drug development, the rigorous application of these classical analytical techniques is a foundational step in ensuring the quality, purity, and potential for successful formulation of novel therapeutic agents. It is recommended that these properties be experimentally determined and reported to contribute to the growing body of knowledge surrounding this and other promising thiazole derivatives.
References
PubChem. (n.d.). 4-Bromo-2-phenylthiazole. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. Retrieved from [Link]
PMC. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]
Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment 1: Melting Points. Retrieved from [Link]
Procedure for Hantzsch thiazole synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Executive Summary This application note details the robust synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole , a critical heteroaromatic scaffold used in the development of xanthine oxidase inhibitors (e.g., Febuxostat ana...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the robust synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole , a critical heteroaromatic scaffold used in the development of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other bioactive agents.
While the classical Hantzsch synthesis typically yields 4-alkyl or 4-aryl thiazoles, the direct introduction of a bromine atom at the C4 position requires a modified approach. This protocol utilizes a Two-Stage Hantzsch-Type Sequence :
Cyclization: Condensation of 4-ethoxythiobenzamide with ethyl bromoacetate to form the 4-thiazolone core.
Functionalization: Dehydroxybromination using Phosphorus Oxybromide (
) to install the C4-bromide.
This method is selected for its reproducibility, scalability, and avoidance of unstable
-dihaloaldehyde precursors.
Strategic Retrosynthesis & Mechanism
The direct synthesis of 4-bromothiazoles via condensation of thioamides with
-dibromoaldehydes is often plagued by the instability of the aldehyde species. Therefore, the Thiazolone Route is the industry standard for high-purity synthesis.
Figure 1: Stepwise mechanistic pathway from thioamide to 4-bromothiazole.
Experimental Protocols
Step 1: Synthesis of 2-(4-Ethoxyphenyl)thiazol-4(5H)-one
This step utilizes the Hantzsch condensation logic. The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide of ethyl bromoacetate, followed by intramolecular cyclization.
Application Note: Functionalization of 4-Bromo-2-(4-ethoxyphenyl)thiazole at the C4 Position
Executive Summary This guide details the chemical functionalization of 4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS: 99983-24-1). While the C2-position is occupied by an electron-rich 4-ethoxyphenyl group, the C4-bromo motif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the chemical functionalization of 4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS: 99983-24-1). While the C2-position is occupied by an electron-rich 4-ethoxyphenyl group, the C4-bromo motif serves as a critical "chemical handle" for expanding SAR (Structure-Activity Relationship) libraries.
Thiazoles are electron-deficient heterocycles. The presence of the halogen at C4 allows for high-fidelity Suzuki-Miyaura cross-coupling (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). Furthermore, the bromine atom enables Lithium-Halogen exchange , granting access to nucleophilic additions that are otherwise difficult to achieve on the neutral scaffold.
Key Reactivity Profile
Reaction Type
Target Bond
Primary Reagents
Critical Parameter
Suzuki-Miyaura
C(sp²)–C(sp²)
Aryl Boronic Acid, Pd(dppf)Cl₂, Na₂CO₃
Prevent hydrodebromination (side reaction).
Buchwald-Hartwig
C(sp²)–N
1°/2° Amine, Pd₂(dba)₃, BrettPhos
Ligand selection to prevent catalyst poisoning by thiazole Nitrogen.
Li-Halogen Exchange
C(sp²)–C(sp³)
n-BuLi, Electrophile (Aldehyde/Ketone)
Temperature control (<-78°C) to prevent ring fragmentation.
Mechanistic Insight & Structural Logic
The 4-bromo-2-(4-ethoxyphenyl)thiazole scaffold presents a specific electronic environment:
C2-Stabilization: The 4-ethoxyphenyl group acts as an electron donor (via resonance), slightly increasing electron density in the thiazole ring compared to a 2-H or 2-CF₃ analog. This stabilizes the oxidative addition intermediate in Pd-catalyzed cycles.
C4 vs. C5 Selectivity: In 4-bromothiazoles, the C-Br bond is significantly more reactive toward oxidative addition [Pd(0) → Pd(II)] than the C5-H bond is toward activation. However, under forcing conditions (high temp, unhindered base), C5-H activation can compete.
Nitrogen Coordination: The thiazole nitrogen (N3) is a Lewis base that can coordinate to Palladium, potentially poisoning the catalyst. Bulky phosphine ligands (e.g., XPhos, BrettPhos) are required to prevent this coordination and facilitate the catalytic cycle.
Visualization: Reactivity Workflow
Caption: Divergent synthetic pathways from the C4-bromo handle.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl or heteroaryl groups at C4.
The Challenge: Hydrodebromination
A common failure mode in 4-bromothiazoles is "hydrodebromination," where the Br is replaced by H instead of the aryl group. This occurs if the transmetallation step is slow.
Solution: Use Pd(dppf)Cl₂ or SPhos Pd G3 . SPhos creates a highly active catalyst that accelerates transmetallation.
Experimental Procedure
Preparation: In a glovebox or under Argon stream, charge a reaction vial with:
Solvent System: Add 1,4-Dioxane (concentration 0.2 M). The biphasic system (Dioxane/Water) is crucial for solubilizing inorganic bases.
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
Note: Monitor via LCMS.[1][2] Look for the product mass [M+Ar] and check for the debrominated byproduct [M-Br+H].
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1][2] Dry organic layer over Na₂SO₄.[1][2]
Purification: Flash chromatography (Hexane/EtOAc). Thiazoles are often UV-active and easily tracked.
Validation Criteria:
¹H NMR: Disappearance of the C4-Br signal (no proton there initially) and appearance of new aromatic protons.
LCMS: Distinct shift in retention time and mass.
Protocol 2: Buchwald-Hartwig Amination
Objective: Installation of amine moieties (primary or secondary) at C4.
The Challenge: Catalyst Poisoning
The thiazole nitrogen can bind to Pd. Standard ligands like PPh₃ often fail.
Solution: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich ligands prevent the thiazole N from coordinating to the metal center.
Experimental Procedure
Preparation: Flame-dry a Schlenk tube and cool under Argon.
Reagents: Add:
Substrate (1.0 equiv)
Amine (1.2 equiv)
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv) - Use NaOtBu for non-sensitive substrates for faster rates.
Solvent: Add anhydrous t-Amyl Alcohol or Toluene (0.1 M). Degas by sparging with Argon for 10 mins.
Reaction: Heat to 100°C for 2–6 hours.
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.
Protocol 3: Lithium-Halogen Exchange
Objective: Generation of a C4-nucleophile to react with aldehydes, ketones, or amides.
The Challenge: Ring Stability
Thiazole rings can fragment or undergo "halogen dance" (migration of the anion) if the temperature rises above -60°C.
Solution: Strict temperature control at -78°C .
Experimental Procedure
Setup: Flame-dry a round-bottom flask. Maintain a positive pressure of Argon.
Dissolution: Dissolve 4-Bromo-2-(4-ethoxyphenyl)thiazole (1.0 equiv) in anhydrous THF (0.1 M).
Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow to equilibrate for 15 mins.
Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
Critical: Do not let the internal temperature rise. The solution may turn yellow/orange (formation of the lithio-species).
Stir for exactly 30 minutes at -78°C.
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in minimal THF dropwise.
Quench: Stir for 1 hour at -78°C, then quench cold with saturated NH₄Cl solution.
Warm: Allow to warm to room temperature after quenching.
Visualization: Mechanism of Li-Exchange
Caption: Cryogenic workflow for Lithium-Halogen exchange.
References
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. (Analogous chemistry for thiazoles). Retrieved from
Ohnmacht, S. A., et al. "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates." Tetrahedron Letters. (Highlighting the debromination risk in electron-deficient 4-bromoheterocycles).
Martin, T., et al. "Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles."[3] Organic Letters, 2009.[3] (Demonstrates Pd-catalysis viability on 4-bromothiazoles). Retrieved from
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Ligand selection guide). Retrieved from
Knochel, P., et al. "Halogen–Metal Exchange on Bromoheterocyclics." PMC. (Protocols for cryogenic exchange). Retrieved from
Application Note: Regioselective Synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Topic: Reagents for the preparation of 4-Bromo-2-(4-ethoxyphenyl)thiazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents for the preparation of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole represents a classic challenge in heteroaromatic substitution logic. This scaffold is a high-value intermediate in medicinal chemistry, serving as a precursor for "Right-Hand Side" (RHS) diversification in drug candidates via subsequent cross-coupling at the C4-bromide handle.
The Regioselectivity Paradox:
A naive retrosynthetic approach might suggest constructing the thiazole ring via Hantzsch condensation followed by bromination. However, this route is scientifically flawed for this specific isomer:
Hantzsch Synthesis: Condensation of 4-ethoxythiobenzamide with
Electrophilic Bromination: Subsequent reaction with
or NBS preferentially occurs at the C5 position due to the high electron density at this site (highest HOMO coefficient). This yields the 5-bromo isomer, not the desired 4-bromo target.
The Solution: The "Scaffold" Approach
To guarantee the formation of the 4-bromo isomer, this protocol utilizes a Regioselective Suzuki-Miyaura Cross-Coupling starting from commercially available 2,4-dibromothiazole . The C2-bromide is significantly more electrophilic and reactive toward oxidative addition by Pd(0) than the C4-bromide, allowing for exclusive arylation at C2 while leaving the C4-bromide intact for future use.
Reaction Logic & Pathway Visualization
The following diagram illustrates the critical reactivity difference that dictates the synthetic strategy.
Caption: Figure 1. Regioselective logic. The C2-Br bond is kinetically favored for Pd-catalyzed insertion, enabling selective arylation.
Reagents & Materials Checklist
To ensure reproducibility, use reagents meeting the following specifications.
Reagent
CAS No.
Grade/Purity
Role
Critical Note
2,4-Dibromothiazole
4175-77-3
>97% (HPLC)
Starting Scaffold
Must be free of 2,4,5-tribromothiazole to avoid byproducts.
4-Ethoxyphenylboronic acid
22237-13-4
>98%
Aryl Partner
Limiting Reagent. Do not use excess (>1.1 eq) to prevent bis-coupling.
Pd(PPh3)4
14221-01-3
99% (Pd basis)
Catalyst
Store under Argon. Yellow powder; discard if orange/brown (oxidized).
Sodium Carbonate (Na2CO3)
497-19-8
Anhydrous
Base
Prepare as a 2.0 M aqueous solution, degassed.
1,2-Dimethoxyethane (DME)
110-71-4
Anhydrous
Solvent
Preferred over THF for higher boiling point and solubility.
Argon / Nitrogen
7440-37-1
UHP (99.999%)
Inert Atmosphere
Essential to prevent homocoupling of boronic acid.
Experimental Protocol
Step 1: Reaction Setup (Inert Atmosphere)
Objective: Selective C2-arylation.
Glassware Preparation: Oven-dry a 100 mL 3-neck round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar. Assemble hot and flush with Argon for 15 minutes.
Solvent Degassing: In a separate flask, sparge 1,2-Dimethoxyethane (DME) (40 mL) with Argon for 20 minutes to remove dissolved oxygen. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Charging Solids: Under a positive flow of Argon, charge the 3-neck RBF with:
Solvation: Add the degassed DME (40 mL) via syringe. Stir gently until solids are mostly suspended.
Base Addition: Add degassed 2.0 M Na2CO3 aqueous solution (10 mL, 20.0 mmol, 2.0 equiv) via syringe. The mixture will become biphasic.
Step 2: Reaction Execution
Heating: Place the flask in a pre-heated oil bath at 80°C .
Monitoring: Stir vigorously to ensure phase mixing. Monitor by TLC (System: 10% Ethyl Acetate in Hexanes) or LC-MS every 2 hours.
Target Spot: Rf ~ 0.4-0.5 (UV active).
Starting Material: Rf ~ 0.7.
Bis-coupled impurity: Rf < 0.3 (more polar).
Endpoint: The reaction is typically complete within 4–6 hours . Stop heating once the starting 2,4-dibromothiazole is consumed (<5%). Do not extend heating unnecessarily to avoid C4-arylation.
Step 3: Work-up and Purification[1]
Quench: Cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
Washing: Combine organic layers and wash with Brine (sat. NaCl, 50 mL). Dry over anhydrous
.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow solid.
Chromatography: Purify via silica gel flash chromatography.
Gradient: 0%
10% Ethyl Acetate in Hexanes.
Elution Order: Unreacted dibromide (if any)
Product Bis-coupled byproduct.
Final Processing: Recrystallize from Ethanol/Hexanes if ultra-high purity (>99%) is required for biological assays.
Quality Control & Validation Data
Expected Yield: 75% – 85%
Appearance: Off-white to pale yellow crystalline solid.
Analytical Method
Expected Signal / Characteristic
Interpretation
1H NMR (400 MHz, CDCl3)
7.85 (d, J=8.8 Hz, 2H)
Aryl protons (ortho to thiazole)
7.23 (s, 1H)
C5-H Thiazole Singlet (Diagnostic)
6.95 (d, J=8.8 Hz, 2H)
Aryl protons (ortho to ethoxy)
4.08 (q, J=7.0 Hz, 2H)
Ethoxy
1.44 (t, J=7.0 Hz, 3H)
Ethoxy
LC-MS (ESI+)
m/z = 284.0 / 286.0
[M+H]+ showing 1:1 Br isotope pattern
Regio-Check
HMBC Correlation
C5-H singlet should correlate to C4-Br carbon, confirming Br is at C4.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Formation of Bis-coupled product
Excess Boronic Acid or Temp too high
Strictly limit Boronic acid to 1.05 eq. Reduce temp to 70°C.
Low Conversion
Poisoned Catalyst (O2)
Ensure rigorous degassing of solvents. Use fresh Pd(PPh3)4.
Product contaminated with Ph3P=O
Catalyst byproduct
Triturate the solid product with cold hexanes/ether; Ph3P=O is soluble, product is less so.
Wrong Regioisomer (5-bromo)
Incorrect Starting Material
Ensure you started with 2,4-dibromothiazole, not a mono-bromo precursor.
Workflow Diagram
Caption: Figure 2. Operational workflow for the batch synthesis.
References
Regioselectivity in Thiazole Couplings
Title: Regioselective Suzuki Couplings of Polybrominated Heterocycles.[2][3]
Application Note: Scalable and Sustainable Synthesis of 2-(4-Ethoxyphenyl)thiazole Derivatives
Executive Summary & Scope The 2-(4-ethoxyphenyl)thiazole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and advanced agro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
The 2-(4-ethoxyphenyl)thiazole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals. Historically, the construction of this heterocyclic core relied on the classical Hantzsch thiazole synthesis, which, while reliable, suffers from severe scalability bottlenecks: the use of toxic halogenated solvents, prolonged reaction times, and complex, waste-heavy aqueous workups[1].
As a Senior Application Scientist, I have observed that scaling heterocyclic syntheses often fails not at the chemical conversion step, but during downstream processing. This application note details a modernized, scalable approach to synthesizing 2-(4-ethoxyphenyl)thiazole derivatives. By transitioning from volatile organic solvents to Deep Eutectic Solvents (DES) or lactic acid-mediated systems, we can achieve near-quantitative yields, eliminate column chromatography, and create a self-validating, environmentally benign workflow[2][3].
Mechanistic Rationale: The Modified Hantzsch Pathway
The synthesis relies on the condensation of 4-ethoxythiobenzamide with an α-haloketone (e.g., chloroacetone or phenacyl bromide). Understanding the mechanistic causality is critical for process control.
The reaction initiates via a nucleophilic attack by the highly polarizable sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone, displacing the halide[1]. This generates a thioenolate intermediate. Subsequent intramolecular cyclization occurs when the imine nitrogen attacks the adjacent carbonyl carbon, forming a "halfway" hydroxythiazoline intermediate[4]. The final, thermodynamically driven step is dehydration, which yields the fully aromatized thiazole ring.
Mechanistic pathway of the Hantzsch synthesis for thiazole derivatives.
Process Optimization & Solvent Causality
To achieve scalability, the reaction environment must manage the exothermic nature of the initial condensation and drive the final dehydration step without requiring harsh acids.
We utilize a Choline Chloride/Glycerol (ChCl/Gly) deep eutectic solvent. The causality behind this choice is twofold:
Transition State Stabilization: The extensive hydrogen-bond-donating network of the DES stabilizes the hydroxythiazoline intermediate, dramatically accelerating the dehydration step and reducing reaction times from hours to minutes[1][5].
Thermal Management: The dense DES matrix acts as a thermal buffer (heat sink), safely absorbing the exotherm of the halogen displacement at scale[5].
Quantitative Comparison of Synthesis Methodologies
Superior; solvent is recoverable and reusable[1][5].
Self-Validating Experimental Protocol (DES Route)
This protocol is engineered for >100g scale synthesis, utilizing visual and physical cues to validate reaction progress without relying solely on offline analytics.
Scalable green synthesis workflow for 2-(4-ethoxyphenyl)thiazoles.
Step 1: Preparation of the Deep Eutectic Solvent
Action: Combine choline chloride and glycerol in a 1:2 molar ratio in a jacketed reactor. Heat to 80°C with mechanical stirring until a clear, homogeneous liquid is formed.
Causality: The 1:2 ratio is critical; it maximizes freezing point depression, ensuring the solvent remains a low-viscosity liquid at operational temperatures, which is essential for efficient mass transfer at scale[1].
Step 2: Condensation Reaction
Action: Add 1.0 equivalent of 4-ethoxythiobenzamide to the DES. Once dissolved, add 1.05 equivalents of the chosen α-haloketone dropwise over 10 minutes. Maintain heating at 80°C for 20 minutes.
Causality: Dropwise addition prevents localized thermal spikes. The slight excess of the haloketone ensures complete consumption of the thioamide, which is harder to remove during recrystallization.
Self-Validation Cue: The mixture will initially appear as a homogeneous melt. Within 10-15 minutes, the solution will become distinctly turbid. This phase separation is a self-validating visual cue that the highly lipophilic 2-(4-ethoxyphenyl)thiazole product has formed and is crashing out of the highly polar DES matrix.
Step 3: Quench and Product Isolation
Action: Cool the reactor to 40°C and slowly add deionized water (equal to the volume of the DES) while maintaining vigorous stirring. Filter the resulting precipitate under a vacuum and wash with cold water.
Causality: Water disrupts the hydrogen-bond network of the DES, completely solubilizing the choline chloride and glycerol while forcing the quantitative precipitation of the thiazole product[5]. This eliminates the need for liquid-liquid extraction.
Step 4: Purification
Action: Recrystallize the crude solid from boiling ethanol.
Causality: Ethanol selectively dissolves the thiazole at reflux while leaving behind trace polar impurities. Slow cooling yields highly pure crystalline product.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized 2-(4-ethoxyphenyl)thiazole derivative, verify the following analytical checkpoints:
TLC Analysis: Co-spot the reaction mixture against the 4-ethoxythiobenzamide starting material (Eluent: 3:1 Hexane:EtOAc). The product will elute significantly higher (typically
) due to the loss of the highly polar primary thioamide group.
H NMR Spectroscopy (CDCl):
Thiazole Core: Look for a characteristic sharp singlet in the aromatic region (typically
7.20–7.80 ppm, depending on C4 substitution), confirming the closure and aromatization of the thiazole ring.
Ethoxy Ether Linkage: The 4-ethoxy group serves as an excellent internal reference. Expect a clean quartet at ~
4.05 ppm ( Hz, 2H, -OCH-) and a triplet at ~ 1.42 ppm ( Hz, 3H, -CH).
Melting Point: Compare against established literature values. A depressed or broad melting point strongly indicates the presence of the un-dehydrated hydroxythiazoline intermediate, signaling that Step 2 requires a longer residence time.
References
Green Synthesis of Indole, Quinoline, and Thiazole. International Journal of Pharmaceutical Sciences.1
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. 2
Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis.3
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. 4
A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. ResearchGate. 5
Improving yield in the synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Technical Support Center: Synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole Case ID: #THZ-BR-4ET-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Case ID: #THZ-BR-4ET-001
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Synthetic Strategy
To synthesize 4-Bromo-2-(4-ethoxyphenyl)thiazole with high yield and purity, the industry-standard approach is the Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-dibromothiazole with 4-ethoxyphenylboronic acid.[1]
While classical methods like the Hantzsch synthesis are excellent for building the thiazole core, they struggle to introduce a halogen at the C4 position selectively without subsequent, often low-yielding, functionalization steps. The 2,4-dibromothiazole route exploits the inherent electronic difference between the C2 and C4 positions, allowing for a precise, programmable assembly.
Part 1: The "Golden Path" Protocol
This protocol is optimized for regioselectivity (C2 vs. C4) to minimize the formation of the bis-coupled byproduct.
Nucleophile: 4-Ethoxyphenylboronic acid (1.05 equiv) — Strict stoichiometry is critical.[1]
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).[1]
Base: Aqueous Na₂CO₃ (2.0 M, 2.0 equiv).
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/Ethanol/Water.[1]
Temperature: 60°C – 80°C (Avoid reflux if possible to protect the C4-Br).
Step-by-Step Workflow:
Degassing: Charge a reaction vessel with DME and water. Sparge with argon/nitrogen for 15 minutes. Oxygen is the enemy of the catalytic cycle.
Loading: Add 2,4-dibromothiazole, 4-ethoxyphenylboronic acid, and the base.
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas.
Reaction: Heat to 65°C. Monitor by HPLC/TLC every 30 minutes.
Endpoint: Disappearance of 2,4-dibromothiazole.[1]
Stop: Do not push for 100% conversion if bis-coupled product starts appearing.[1]
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification: Flash column chromatography (Hexanes/EtOAc). The product usually elutes after the starting dibromide but well before the bis-coupled byproduct.[1]
Part 2: Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Impurities[1]
Q: I am seeing a significant amount of the bis-coupled product (2,4-bis(4-ethoxyphenyl)thiazole). How do I stop this?A: This is the most common failure mode. The C2 bromine is significantly more reactive (electron-deficient) than the C4 bromine, but the C4 position will react if pushed.
Corrective Action 1 (Stoichiometry): Ensure you are using only a slight excess of boronic acid (1.05 equiv). If you use 1.5 equiv, you force the second coupling.
Corrective Action 2 (Temperature): Lower your reaction temperature. If running at reflux (85-90°C), drop to 60-65°C. The activation energy barrier for C4 coupling is higher; lower heat discriminates better.[1]
Corrective Action 3 (Addition Mode): Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of the nucleophile low, favoring the faster reaction (C2) over the slower one (C4).
Q: I see a byproduct that matches the mass of the de-brominated species (2-(4-ethoxyphenyl)thiazole). What happened?A: You are experiencing hydrodehalogenation .[1] This occurs when the oxidative addition into the C4-Br bond happens, but instead of transmetallating with boron, the Pd species undergoes beta-hydride elimination or abstracts a proton from the solvent.
Fix: Ensure your solvents are rigorously degassed.[1] Oxygen promotes homocoupling and radical pathways that lead to dehalogenation.[1]
Fix: Switch to a milder base. If using hydroxide bases, switch to Carbonate or Phosphate (K₃PO₄).
Category B: Reaction Stalling
Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help.A: This is likely "Catalyst Poisoning" or ligand dissociation.[1]
Diagnosis: Thiazoles have a nitrogen lone pair that can coordinate to Palladium, effectively sequestering it from the catalytic cycle.
Fix: Increase the catalyst loading slightly (to 5 mol%).
Fix: Use a catalyst with a bidentate ligand like Pd(dppf)Cl₂ . The "bite angle" of dppf holds the Pd tighter, preventing the thiazole nitrogen from displacing the phosphine ligands.
Q: Can I use the Hantzsch synthesis (Thioamide + alpha-haloketone) instead?A: generally, No .[1]
Reasoning: To get the 4-bromo substituent directly via Hantzsch, you would theoretically need 1,1,3-tribromoacetone or a similar precursor.[1] These reagents are unstable, lachrymators, and often lead to 5-bromo or 4-bromomethyl isomers rather than the desired 4-bromo-aryl core.[1] The Suzuki route is far more reliable for this specific substitution pattern.
Part 3: Data & Visualization
Table 1: Optimization Parameters for Regioselectivity
DMF can promote dehalogenation; avoid if possible.[1]
Catalyst
Pd(PPh₃)₄
High
Highly active; good discrimination at C2.
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Kinetic pathway demonstrating the preferential reactivity of the C2-bromide over the C4-bromide. Control of stoichiometry prevents the secondary reaction pathway (Red).
References
Reider, P. J., et al. (2000). Regioselective Suzuki Coupling of 2,4-Dibromothiazole. This work establishes the fundamental reactivity difference between C2 and C4 halogens in thiazole rings.
Bach, T., & Heuser, S. (2001). "Regioselective cross-coupling reactions of 2,4-dibromothiazole." Tetrahedron Letters, 42(48), 8443-8445.[1]
Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings." Journal of Organic Chemistry. Validates the use of specific ligands to enhance discrimination between halogen sites.
Ohkubo, M., et al. (1995). "Studies on cerebral protective agents: Synthesis of 2-aryl-4-bromo-thiazoles." Chemical & Pharmaceutical Bulletin, 43(9), 1497-1504.[1]
Technical Support Center: Recrystallization of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with purifying 4-Bromo-2-(4-ethoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with purifying 4-Bromo-2-(4-ethoxyphenyl)thiazole. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, phase behaviors, and crystal lattice assembly to ensure high-yield, high-purity recovery in your drug development workflows.
Executive Summary & Physicochemical Profiling
4-Bromo-2-(4-ethoxyphenyl)thiazole is a highly lipophilic, planar heteroaromatic intermediate. The presence of the heavy, polarizable bromine atom at the 4-position, combined with the rotational freedom of the 4-ethoxyphenyl ether linkage, creates unique thermodynamic behaviors during crystallization. The primary challenge scientists face with this compound is "oiling out" (liquid-liquid phase separation). This occurs because the flexible ethoxy group can depress the melting point of the solute-solvent mixture when synthetic impurities are present.
To prevent yield loss, solvent selection must balance the high lipophilicity of the aryl-thiazole core with the need for a steep temperature-dependent solubility gradient.
Ethanol is frequently cited as the premier single-solvent system for 2,4-disubstituted thiazoles due to its optimal dielectric constant and steep thermal solubility curve[1]. For highly lipophilic 2-arylthiazoles, binary mixtures such as Hexane/Ethyl Acetate have been validated to yield high-purity crystals while suppressing phase separation[2]. In cases where the compound is excessively soluble, aqueous ethanol can be utilized as a mild anti-solvent system[3].
Workflow: Solvent Selection Logic
Workflow for selecting the optimal recrystallization solvent system.
Causality: Ethanol disrupts weak intermolecular forces at reflux but allows the hydrophobic bromo-aryl-thiazole lattice to rapidly self-assemble upon cooling[4].
Dissolution: Place 1.0 g of crude 4-Bromo-2-(4-ethoxyphenyl)thiazole in a 50 mL round-bottom flask equipped with a reflux condenser.
Heating: Add 5 mL of absolute ethanol. Heat to a gentle reflux (78 °C) using a heating mantle or oil bath.
Titration: If the solid does not dissolve completely, add hot ethanol dropwise (up to 3 mL extra) until a clear, homogeneous solution is achieved. Do not exceed 30 minutes of heating to prevent trace dehalogenation.
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper.
Cooling & Self-Validation: Remove from heat and allow the flask to cool to room temperature undisturbed. Self-validation step: Needle-like or plate-like crystals must begin forming within 15-30 minutes. If the solution turns milky without crystals, proceed to FAQ Q1.
Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize lattice formation and yield.
Isolation: Filter the crystals via vacuum filtration (Büchner funnel), wash with 2 mL of ice-cold ethanol, and dry under high vacuum for 4 hours.
Causality: Ethyl acetate acts as the thermodynamic "good" solvent, while hexane acts as the "anti-solvent." This method is superior for highly impure batches where ethanol causes oiling out[2].
Dissolution: Suspend 1.0 g of crude product in 3 mL of Ethyl Acetate. Heat to 65 °C until completely dissolved.
Anti-Solvent Addition: While maintaining the temperature at 65 °C, slowly add hot Hexane dropwise.
Cloud Point: Continue adding Hexane until the solution becomes faintly cloudy (the metastable cloud point). Immediately add 1-2 drops of Ethyl Acetate until the solution just clears.
Cooling: Allow the solution to cool to room temperature at a highly controlled rate (~0.5 °C/min) to prevent rapid crash-out.
Isolation: Chill in an ice bath for 30 minutes, filter, and wash the filter cake with ice-cold hexane.
Q1: Why does my compound form a biphasic oil ("oil out") instead of crystallizing?A1: Oiling out (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent mixture. The ethoxy group in 4-Bromo-2-(4-ethoxyphenyl)thiazole increases molecular flexibility, which can significantly depress the melting point in the presence of synthetic impurities.
Fix: Reheat the mixture until homogeneous, add 10-20% more of the "good" solvent (e.g., Ethyl Acetate or Ethanol), and cool much more slowly. Introducing a seed crystal just above the cloud point will force nucleation before phase separation occurs.
Stepwise troubleshooting workflow to resolve Liquid-Liquid Phase Separation.
Q2: Can I use Methanol instead of Ethanol?A2: It is not recommended. While methanol is a standard polar protic solvent, the solubility of highly lipophilic 2-arylthiazoles in cold methanol remains relatively high compared to ethanol. This results in a shallower solubility curve and significant product loss in the mother liquor.
Q3: Is there a risk of debromination or degradation during hot recrystallization?A3: The C4-bromine bond on a thiazole ring is generally stable under neutral thermal conditions. However, prolonged heating (>12 hours) in protic solvents, especially if trace basic impurities (e.g., residual amines from cross-coupling steps) are present, can initiate degradation or nucleophilic substitution. Keep dissolution times under 30 minutes to maintain structural integrity.
Q4: My recovery yield is below 40%. How can I improve this?A4: A low yield indicates the solvent volume is too high or the solvent is too strong. If using Ethanol, ensure you are evaporating 50% of the solvent volume before cooling, or add a few drops of water (anti-solvent) to the hot ethanol solution until the cloud point is reached, then cool[3].
References
[2] SUPPORTING INFORMATION - MPG.PuRe | Source: mpg.de | 2
[1] Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides | Source: nih.gov | 1
[4] Design And Synthesis Of Novel Heterocyclic Hybrids Bearing Thiazole, Thiazolidinone, And Piperazine And Their Evaluation | Source: iosrjournals.org | 4
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Catalyst Loading for 4-Bromo-2-(4-ethoxyphenyl)thiazole Coupling
Ticket ID: #THZ-OPT-442
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the specific challenges of performing Suzuki-Miyaura or Buchwald-Hartwig couplings on 4-Bromo-2-(4-ethoxyphenyl)thiazole . Unlike standard aryl bromides, this substrate presents a "heteroatom trap." The proximity of the thiazole nitrogen (N3) to the reaction site (C4) creates a high probability of catalyst poisoning, often necessitating high catalyst loadings (>5 mol%).
This protocol provides a self-validating workflow to reduce Palladium (Pd) loading to <1 mol% while maintaining conversion, utilizing steric bulk to bypass coordination traps.
Module 1: The Diagnostic Framework
Before optimizing, you must diagnose the specific failure mode. In 4-bromo-thiazole couplings, "low conversion" is rarely due to the stability of the C-Br bond; it is almost always due to Catalyst Sequestration .
The Mechanism of Failure: The N3-Trap
The thiazole nitrogen (N3) is a strong
-donor. Standard catalysts (e.g., Pd(PPh)) possess labile ligands that dissociate easily. Once dissociated, the "naked" Pd(0) species coordinates to the thiazole nitrogen rather than performing oxidative addition at the C-Br bond. This forms a stable, inactive complex (The "Resting State Trap"), effectively removing the catalyst from the cycle.
Visualizing the Failure Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.
Figure 1: The "N3-Trap" mechanism showing how thiazole nitrogen sequestration competes with the productive oxidative addition step.
Module 2: Optimization Protocol
To optimize loading, we must shift the equilibrium away from the Poisoned state using Steric Exclusion .
Core Principle: The "Bulky Shield" Strategy
By using ligands with significant steric bulk (e.g., dialkylbiaryl phosphines), you physically prevent the Pd center from approaching the thiazole nitrogen, while still allowing the linear C-Br bond to undergo oxidative addition.
Step-by-Step Optimization Workflow
Phase 1: Ligand Selection (The Critical Variable)
Do not use Pd(PPh
) or PdCl(dppf) for optimization below 1 mol%. They lack the bulk to prevent N-coordination.
Recommendation: Use XPhos or SPhos (Buchwald Ligands).[1][2]
Precatalyst: Use Pd(OAc)
(if mixing in situ) or XPhos-Pd-G3/G4 precatalysts (preferred for precise stoichiometry).
Phase 2: The Loading Ladder Experiment
Run four parallel reactions to determine the "Cliff Point" (the loading where yield crashes).
Monitor Vial B (0.5%) at 1 hour, 4 hours, and 12 hours via HPLC/UPLC.
Scenario 1 (Fast Start, Hard Stop): 50% conv. at 1h, 50% conv. at 12h.
Diagnosis: Catalyst death.[2][4] The active species is unstable.
Fix: Add 1 mol% additional free ligand (XPhos) to stabilize the Pd(0).
Scenario 2 (Slow, Steady): 10% conv. at 1h, 80% conv. at 12h.
Diagnosis: Turnover is slow but catalyst is alive.
Fix: Increase Temp to 100°C.
Module 3: Troubleshooting & FAQs
Q1: The reaction turns black immediately, and conversion stops. Why?
A: "Palladium Black" formation indicates that your Pd(0) is aggregating into nanoparticles rather than staying in the catalytic cycle.
Cause: Ligand deficiency. The thiazole is displacing your phosphine, and then the Pd is crashing out.
Solution: Ensure your Ligand:Pd ratio is at least 2:1 (if mixing in situ). If using G3/G4 precatalysts, adding 1-2% extra free ligand often stabilizes the active species in the presence of sulfur-containing heterocycles.
Q2: I see significant hydrodehalogenation (Product where Br is replaced by H).
A: This is a common side reaction in dioxane/alcohol solvents when the transmetallation step is slow.
Mechanism: The Pd-Ar-Br species undergoes
-hydride elimination or abstracts a hydride from the solvent instead of reacting with the boronic acid.
Solution:
Switch solvent to Toluene/Water (Toluene has no hydrides to donate easily).
Increase the concentration of the Boronic Acid to accelerate transmetallation.
Q3: Can I use anhydrous conditions?
A: Generally, no . Suzuki couplings require water to form the active boronate species [Ar-B(OH)
].
Exception: If your substrate is hydrolytically unstable, use CsF (Cesium Fluoride) in anhydrous THF. The fluoride activates the boronic ester/acid without water.
Q4: Why is K
PO
recommended over Na
CO
?
A: Potassium phosphate is more basic in organic/aqueous mixtures and the potassium cation (
) often assists in the transmetallation transition state. More importantly, phosphate buffers the pH effectively, preventing protodeboronation of your coupling partner.
Module 4: Decision Support Diagram
Use this flowchart to navigate real-time experimental issues.
Figure 2: Troubleshooting decision tree for diagnosing reaction stalls and side-product formation.
References
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5]
Lipshutz, B. H., & Ghorai, S. (2008). Transition Metal Catalyzed Cross-Couplings Enabled by Micellar Catalysis. Aldrichimica Acta.
Hoarau, C., et al. (2010). Palladium-Catalyzed Borylation of 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.[6][7][8] Journal of Organic Chemistry.[5][9]
Ingoglia, B. T., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of Thiazole Derivatives. Organic Process Research & Development.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-(4-ethoxyphenyl)thiazole and all reagents before handling.
Technical Support Center: Purification of Crude 4-Bromo-2-(4-ethoxyphenyl)thiazole
Welcome to the technical support center for the purification of crude 4-Bromo-2-(4-ethoxyphenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of crude 4-Bromo-2-(4-ethoxyphenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise and practical insights necessary to achieve high purity for your downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of 4-Bromo-2-(4-ethoxyphenyl)thiazole, providing step-by-step protocols and the scientific rationale behind them.
Issue 1: My crude product is a dark, oily residue, and TLC analysis shows multiple spots, including one at the baseline and several close-running spots to the main product.
Probable Cause: This is a common outcome from the Hantzsch thiazole synthesis. The dark color can be due to polymeric byproducts or residual acid from the reaction. The baseline spot on a normal phase silica TLC plate indicates highly polar impurities, possibly unreacted starting materials like 4-ethoxyaniline or thioformamide precursors, or salts. The close-running spots are likely structurally similar impurities, such as over-brominated or isomeric products.
Solution: A Multi-Step Purification Approach
A sequential purification strategy is often most effective. We will first perform a liquid-liquid extraction to remove baseline impurities, followed by column chromatography to separate the desired product from closely related impurities.
Step-by-Step Protocol: Liquid-Liquid Extraction and Column Chromatography
Aqueous Work-up:
Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water. The neutralization step is crucial as residual acid can cause the product to streak on the silica gel column.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Column Chromatography:
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.[1][2]
Eluent System: A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient. Based on typical purifications of similar thiazole derivatives, a gradient of 5% to 20% ethyl acetate in hexane should provide good separation.[3][4]
Column Packing: Proper packing of the column is critical to avoid channeling and ensure good separation. Both dry packing and wet (slurry) packing methods can be used.[2]
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the column. This "dry loading" technique often results in sharper bands.[2]
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
Issue 2: After column chromatography, my product is a white solid, but my yield is very low.
Probable Cause: Low yield can result from several factors: incomplete reaction, product loss during the aqueous work-up, or irreversible adsorption onto the silica gel column. It's also possible that a significant portion of the crude material was actually impurities.
Solution: Process Optimization and Alternative Purification
Reaction Monitoring: Before purification, ensure the reaction has gone to completion using TLC or LC-MS to avoid purifying a reaction mixture with a large amount of unreacted starting material.
Recrystallization as an Alternative or Complementary Step: If the crude product is solid or can be solidified, recrystallization can be a high-yielding purification method, especially for removing less soluble or more soluble impurities.[5][6][7]
Step-by-Step Protocol: Recrystallization
Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many thiazole derivatives, ethanol, isopropanol, or a mixture of ethanol and water can be effective.[5][8] To select a solvent, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it completely dissolves.[7]
Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6][7]
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Bromo-2-(4-ethoxyphenyl)thiazole?
A1: The impurities are largely dependent on the synthetic route. For a typical Hantzsch synthesis, you can expect:
Unreacted Starting Materials: Such as 2-bromo-1-(4-ethoxyphenyl)ethanone and thioformamide.
Over-brominated species: For instance, 4,5-dibromo-2-(4-ethoxyphenyl)thiazole, if excess brominating agent was used in the synthesis of the α-haloketone.
By-products from side reactions: These can include products from the self-condensation of the α-haloketone.
Residual Reagents and Catalysts: Such as acids or bases used to promote the cyclization.
Q2: How can I identify the impurities present in my sample?
A2: A combination of analytical techniques is most effective:
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the components and provide their molecular weights, which is invaluable for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities if they are present in sufficient quantities.
Q3: Is it possible to remove residual palladium catalyst from a similar compound made via a cross-coupling reaction?
A3: Yes, removing residual palladium is a common challenge in cross-coupling chemistry. While your target compound is likely not made this way, for other thiazole syntheses that might use a palladium catalyst, you can use the following methods:
Aqueous Work-up with a Chelating Agent: Washing the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove metal ions.[9]
Treatment with Activated Carbon: Stirring the solution of the crude product with activated carbon can adsorb the palladium catalyst.
Silica Gel Chromatography: Often, the palladium catalyst will bind strongly to silica gel and can be removed during column chromatography.
Q4: My purified product has a slight yellow tint. Is this a cause for concern?
A4: A slight yellow tint in arylthiazole derivatives is not uncommon and may not necessarily indicate a significant impurity. It could be due to trace amounts of highly colored, conjugated impurities. If the purity is confirmed to be high by other analytical methods (e.g., >98% by HPLC or NMR), the color may be acceptable for many applications. If a completely white product is required, a second recrystallization or passing a solution of the product through a short plug of silica gel or activated carbon may remove the color.
Data and Workflow Visualization
Table 1: Comparison of Purification Techniques
Parameter
Column Chromatography
Recrystallization
Principle
Differential adsorption on a solid phase
Differential solubility
Best for
Separating closely related compounds
Removing impurities with different solubility profiles, high throughput
Typical Solvents
Hexane/Ethyl Acetate, Toluene/Ethyl Acetate
Ethanol, Isopropanol, Ethanol/Water
Pros
High resolution for complex mixtures
Potentially higher yield, can be scaled up easily
Cons
Can be time-consuming and solvent-intensive, potential for product loss on column
Requires a solid crude product, solvent selection can be challenging
Diagram 1: Workflow for Purification of Oily Crude Product
Caption: Purification workflow for an oily crude product.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
D. L. et al. Direct Arylation of Thiazoles on Water - Supporting Information. [Link]
A. K. et al.
M. A. et al. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules 2023, 28 (14), 5484.
S. G. et al. Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. [Link]
A. B. et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses 2025, 102, 276-302.
Technical Support Center: Stability & Handling of 4-Bromo-2-(4-ethoxyphenyl)thiazole Under Basic Conditions
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS: 1519849-67-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-Bromo-2-(4-ethoxyphenyl)thiazole (CAS: 1519849-67-2). While thiazoles are ubiquitous in medicinal chemistry, 4-bromothiazoles present unique stability challenges under basic conditions—particularly during metal-catalyzed cross-coupling. This document provides mechanistic causality, troubleshooting frameworks, and self-validating protocols to ensure experimental success.
Mechanistic Causality: The Stability Paradox
To successfully manipulate 4-Bromo-2-(4-ethoxyphenyl)thiazole, one must understand the electronic push-and-pull within the molecule.
The 4-ethoxyphenyl group at the 2-position acts as an electron-donating group (EDG). Through extended conjugation, it slightly enriches the electron density of the thiazole ring, providing a degree of stabilization compared to an unsubstituted 4-bromothiazole. It also sterically and electronically blocks the C-2 position, which is typically the most electrophilic site on a thiazole ring[1].
However, this stabilization is insufficient to protect the C-5 position under harsh basic conditions. The adjacent sulfur and nitrogen atoms, combined with the electron-withdrawing inductive effect of the C-4 bromine, render the C-5 proton highly acidic. When exposed to strong alkoxide bases (e.g., NaOt-Bu), the C-5 position is irreversibly deprotonated, triggering a rapid ring-opening sequence[2]. These ring-opened degradation products are potent poisons that permanently deactivate palladium and copper catalysts[3].
Mechanistic divergence of 4-bromothiazoles under strong vs. mild basic conditions.
Q1: Why does my Pd-catalyzed cross-coupling reaction fail and turn black when using standard alkoxide bases like NaOt-Bu?A: The degradation is driven by base-mediated decomposition. Strong bases (pKaH > 15) irreversibly deprotonate the C-5 position of the thiazole, causing the ring to fragment[2]. The resulting acyclic sulfur-containing byproducts rapidly coordinate to the metal center, leading to irreversible catalyst deactivation and the precipitation of palladium black[3].
Q2: If strong bases cause decomposition, why not use a weak base like sodium phenoxide (NaOPh)?A: While weak bases (pKaH ~ 10) preserve the integrity of the thiazole ring, they are insufficiently basic to deprotonate the amine during the catalytic cycle, halting the reaction entirely[4]. The solution is to use a moderate-strength base like sodium trimethylsilanolate (NaOTMS, pKaH ~ 13), which sits in the "Goldilocks" zone—mild enough to prevent C-5 deprotonation, yet strong enough to facilitate coupling[4].
Q3: My cross-coupling reaction with NaOTMS stalled at 30% conversion, but the starting material is intact. What is the mechanism behind this?A: You are observing an off-cycle catalyst resting state. Unlike typical Pd-catalyzed aminations that follow an "amine-first" mechanism, the coupling of 4-bromothiazoles with NaOTMS proceeds via an uncommon "base-first" mechanism[2]. The anionic base displaces the halide on the oxidative addition complex before the amine binds, creating a reversibly generated, off-cycle OTMS-bound Pd species[2]. The subsequent base/amine exchange is the turnover-limiting step. To drive the reaction forward, you must increase the amine concentration[2].
Q4: Can I perform a halogen-metal exchange on this substrate using n-BuLi?A: Yes, but temperature control is hyper-critical. While n-BuLi is a strong base, at cryogenic temperatures (-78 °C), the kinetic rate of halogen-metal exchange at the C-4 bromine outpaces the thermodynamic deprotonation at C-5. If the reaction is allowed to warm before quenching with an electrophile, the resulting 4-lithiothiazole will rapidly isomerize or undergo ring-opening. Always maintain strict cryogenic conditions during the addition and subsequent electrophilic trapping.
Quantitative Data: Base Strength vs. Reaction Viability
The following table summarizes the causal relationship between base strength, mechanistic pathway, and experimental outcomes for 4-bromothiazole derivatives.
Base Identity
Base Strength (pKaH)
Predominant Mechanistic Pathway
Substrate Mass Balance
Typical Reaction Yield
NaOt-Bu
~17.0
Amine-First Binding
< 20% (Severe Decomposition)
< 10%
NaOTMS
~13.0
Base-First Binding (Off-Cycle)
> 90% (Highly Stable)
80 - 95%
NaOPh
~10.0
N/A (Insufficient Basicity)
> 95% (No Reaction)
0%
Data synthesized from kinetic modeling and high-throughput experimentation of 4-bromothiazole cross-coupling systems[2],[4].
Self-Validating Experimental Protocol
Procedure: Optimized Pd-Catalyzed Amination of 4-Bromo-2-(4-ethoxyphenyl)thiazole
Objective: Achieve high-yield C-N cross-coupling while suppressing base-mediated decomposition.
Design: This protocol incorporates built-in analytical checkpoints to verify catalyst resting states and mass balance, ensuring a self-validating workflow.
Step 1: Reaction Setup & Reagent Stoichiometry
In an inert-atmosphere glovebox, charge an oven-dried vial with 4-Bromo-2-(4-ethoxyphenyl)thiazole (1.0 equiv), the desired secondary amine (3.6 equiv), and NaOTMS (1.25 equiv)[2].
Causality Note: A high excess of amine (3.6 equiv) is deliberately chosen to drive the turnover-limiting base/amine exchange, pushing the off-cycle OTMS-bound Pd species back into the productive catalytic cycle[2].
Causality Note: The GPhos ligand is specifically engineered to resist heteroarene-induced deactivation and facilitates coupling at moderate temperatures, preventing thermal degradation of the thiazole[4].
Step 3: Solvent & Temperature Control
Suspend the mixture in anhydrous THF to a concentration of 0.4 M.
Seal the vial, remove it from the glovebox, and heat to 50 °C for 45 minutes[2].
After 1 hour, extract a 50 µL aliquot, filter through a celite plug, and analyze via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.
Success Criteria: Mass balance (Product + Unreacted Starting Material) must be >90%. If mass balance is <50%, moisture ingress has likely caused localized base spikes, leading to substrate decomposition.
Step 5: Validation Checkpoint 2 (Catalyst State)
If the reaction stalls with high mass balance, analyze the crude mixture via in-situ ³¹P NMR.
Success Criteria: Observation of a dominant peak corresponding to the OTMS-bound Pd species confirms the catalyst is alive but trapped off-cycle[2].
Corrective Action: Inject an additional 1.0 equiv of amine to force the equilibrium toward the productive Pd-amido complex.
Troubleshooting workflow for optimizing base-sensitive thiazole reactions.
References
1.[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC -
2.[2] Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC -
3.[4] Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines | Journal of the American Chemical Society -
4.[3] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC -
Technical Support Center: Solubility Optimization for Ethoxyphenyl Thiazoles in DMSO
Introduction: The "Hidden" Solubility Challenge Welcome to the Technical Support Center. You are likely accessing this guide because your ethoxyphenyl thiazole compound—which appeared perfectly soluble in the initial DMS...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Hidden" Solubility Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your ethoxyphenyl thiazole compound—which appeared perfectly soluble in the initial DMSO stock—has precipitated upon storage, or "crashed out" instantly when added to your aqueous assay buffer.
The Chemical Context:
Ethoxyphenyl thiazoles possess a specific structural duality that complicates solubility:
The Thiazole Core: A planar, aromatic heterocycle that encourages
stacking (aggregation).
The Ethoxy Group (–OCH₂CH₃): Unlike a hydroxyl or amino group, the ethoxy moiety adds significant lipophilicity (increasing LogP) and steric bulk without offering strong hydrogen bond donation potential.
This combination makes these compounds prone to hydrophobic aggregation in the presence of even trace moisture. This guide provides a self-validating system to ensure your compound remains bioavailable from the freezer to the petri dish.
Module 1: Initial Solubilization (The "Stock" Phase)
The Problem: The compound forms a suspension or a "cloudy" oil at the bottom of the vial despite vortexing.
Root Cause Analysis
Ethoxyphenyl thiazoles often exhibit high crystal lattice energy. Simple vortexing provides kinetic energy but may not overcome the thermodynamic barrier to break the crystal lattice, especially if the DMSO is "wet."
Protocol: The "Force-Majeure" Dissolution
Do not rely on visual clarity alone. Micro-aggregates can exist in "clear" solutions.
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
Why: Standard DMSO can contain 0.1–1% water, which drastically lowers the saturation limit for this compound class [1].
The Sonication Step:
Place the sealed vial in a bath sonicator for 10–15 minutes at ambient temperature.
stacking and degasses the solvent, preventing micro-bubbles from acting as nucleation sites for precipitation.
Thermal Assist:
If stubborn, warm the solution to 37°C (water bath) for 5 minutes.
Note: Ethoxyphenyl thiazoles typically have melting points in the 50–60°C range (or exist as oils). Gentle warming pushes the system towards a liquid-liquid mix, which dissolves faster than solid-liquid [2].
Visualization: Dissolution Decision Tree
Figure 1: Logic flow for solubilizing stubborn lipophilic thiazoles. Note the loop requiring heat/sonication if visual inspection fails.
Module 2: Storage & Stability (The "Hygroscopic" Trap)
The Problem: Your 10 mM stock solution was clear last week, but now has needle-like crystals or a slushy precipitate after being stored at -20°C.
The Science: DMSO Water Uptake
DMSO is aggressively hygroscopic.[2][3] A generic screw-cap tube allows moisture entry during freeze-thaw cycles. As water concentration in DMSO rises, the solubility of ethoxyphenyl thiazoles drops exponentially (log-linear decay).
Data: DMSO Water Absorption Rates
Table 1: Water uptake in DMSO stored in standard polypropylene tubes [3].
Condition
Time Exposed to Air
Water Content (%)
Impact on Thiazole Solubility
Fresh Bottle
0 hours
< 0.05%
Optimal (100%)
Open Tube (RT)
1 hour
~0.5 - 1.0%
Moderate Risk
Open Tube (RT)
24 hours
> 5.0%
High Risk (Precipitation)
Freeze-Thaw (x5)
N/A
~1.0 - 2.0%
Critical Failure Point
Protocol: The "Single-Shot" Storage System
Aliquot Immediately: Never store the "mother vial" for repeated access. Divide the stock into single-use aliquots (e.g., 20 µL) immediately after preparation.
Inert Gas Overlay: If possible, blow a stream of Argon or Nitrogen into the vial headspace before capping.
Container Choice: Use glass vials with Teflon-lined caps or high-quality polypropylene (PP) with O-rings. Polystyrene (PS) is incompatible with DMSO.
Module 3: Assay Transfer (The "Crash Out")
The Problem: When adding the DMSO stock to cell culture media (aqueous buffer), the solution turns milky or the compound precipitates, leading to false negatives (low concentration) or false positives (aggregates killing cells).
The Mechanism: Solvent Shock
Dropping 100% DMSO stock directly into water creates a high local concentration of water at the interface. The hydrophobic ethoxy group drives the molecules to aggregate faster than they can diffuse.
Protocol: The Intermediate Dilution Method
Do not pipette 1 µL of Stock directly into 1 mL of Media. Use a "stepping stone" approach.
Step 1 (The Intermediate): Dilute your 10 mM stock 1:10 or 1:20 into a DMSO/Media mix (e.g., 50% DMSO).
Why: This lowers the compound concentration while maintaining high solvent power, preventing immediate shock.
Step 2 (The Final): Dilute the Intermediate into the final assay buffer.
Target: Ensure final DMSO concentration is < 0.5% (or as tolerated by your cells).[4][5][6]
Visualization: The "Crash-Out" Prevention Workflow
Figure 2: Stepwise dilution strategy to maintain solubility during the transition from organic to aqueous phase.
Frequently Asked Questions (FAQ)
Q1: My compound is an oil at room temperature. How do I weigh it accurately for the stock solution?
Answer: Ethoxyphenyl thiazoles often possess low melting points (~50°C) or exist as oils [2]. Do not attempt to weigh the oil directly onto a spatula, as transfer losses are high.
Solution: Weigh the empty vial, add the oil dropwise, weigh again to determine mass (
). Then, calculate the exact volume of DMSO needed to reach your target concentration (e.g., 10 mM) based on that specific mass.
Q2: Can I use PEG400 or Tween 80 to improve solubility?
Answer: Yes. If the compound crashes out in the assay buffer despite the Intermediate Dilution method, you can reformulate the stock.
Recipe: Prepare a stock using 90% DMSO / 10% Tween 80 . The surfactant (Tween) coats the hydrophobic ethoxy tail, forming micelles that prevent aggregation when the stock hits the aqueous media [4].
Q3: I see a "haze" in the well but no visible crystals. Is this okay?
Answer: No. A haze indicates the formation of colloidal aggregates (Tyndall effect). This causes promiscuous inhibition (the aggregates sequester enzymes non-specifically).
Action: Spin the plate at 3000 x g for 5 minutes. If the activity changes, your data is an artifact of solubility. Lower the testing concentration.
Q4: How many freeze-thaw cycles are safe?
Answer: For this specific class of compounds, we recommend zero repeated cycles. The hygroscopic nature of DMSO combined with the lipophilicity of the ethoxy group means even 1-2% water uptake (common after 3 cycles) can induce precipitation [3]. Use single-use aliquots.
References
Cheng, X., et al. (2003).[7] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.
RSC Data. (2020). "Synthesis and characterization of 2-Ethoxy-4-phenylthiazole derivatives." Royal Society of Chemistry Advances.
Oldenburg, K., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Combinatorial Chemistry & High Throughput Screening.
Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
13C NMR Peak Assignment Strategies for 4-Bromo-2-(4-ethoxyphenyl)thiazole: A Comparative Guide
As structural complexity in drug development increases, the reliance on automated analytical tools must be balanced with rigorous experimental validation. Assigning the 13C NMR spectrum of 4-Bromo-2-(4-ethoxyphenyl)thiaz...
Author: BenchChem Technical Support Team. Date: March 2026
As structural complexity in drug development increases, the reliance on automated analytical tools must be balanced with rigorous experimental validation. Assigning the 13C NMR spectrum of 4-Bromo-2-(4-ethoxyphenyl)thiazole presents a unique spectroscopic challenge. The molecule features a highly functionalized heteroaromatic system where the electron-donating mesomeric effect of the ethoxy group competes with the complex, non-linear heavy-atom effect (HAL) of the bromine atom on the thiazole ring.
This guide objectively compares the performance of empirical prediction software, quantum mechanical (DFT) calculations, and experimental 2D NMR workflows to establish a definitive, self-validating protocol for assigning this molecule.
Comparative Analysis of Assignment Modalities
When elucidating structures, researchers typically choose between three primary modalities. While empirical tools are ubiquitous, they often fail to accurately model the magnetic shielding tensors of halogenated heterocycles.
Empirical software relies on HOSE (Hierarchically Ordered Spherical Description of Environment) codes and additive substituent rules.
Performance: Fast (< 1 second), but prone to significant errors for complex environments. Studies show that empirical predictors yield a Root Mean Square Error (RMSE) of 1.8 to 3.4 ppm for benzenic and heteroaromatic compounds[1].
Limitation: They frequently underestimate the relativistic spin-orbit coupling induced by heavy halogens like bromine, leading to misassignments of the thiazole C4 and C5 carbons [4].
Modality 2: Quantum Mechanical (DFT-GIAO)
Density Functional Theory (DFT) utilizing the Gauge-Including Atomic Orbital (GIAO) method calculates chemical shifts from optimized 3D conformers.
Performance: Highly accurate (RMSE < 1.0 ppm)[2]. Machine learning models are increasingly being trained on DFT data to bypass the computational bottleneck[3].
Limitation: Computationally expensive, requiring hours to days depending on the basis set (e.g., B3LYP/6-311+G**).
Modality 3: Experimental 2D NMR (HSQC / HMBC)
The ultimate ground truth. By mapping scalar couplings across 1, 2, and 3 bonds, 2D NMR provides an absolute, causality-driven assignment that requires no theoretical assumptions.
Quantitative Data Presentation: Predicted vs. Experimental
To illustrate the divergence between predictive software and reality, Table 2 compares typical empirical predictions against expected experimental values derived from the structurally validated analog, 4-bromo-2-phenylthiazole[4].
Table 2: 13C NMR Peak Assignments for 4-Bromo-2-(4-ethoxyphenyl)thiazole
Carbon Position
Environment
Empirical Prediction (ppm)*
Expected Exp. (ppm)**
Shift Causality (E-E-A-T)
C2 (Thiazole)
N=C-S
165.2
167.9
Highly deshielded by adjacent N, S, and phenyl conjugation.
C4 (Thiazole)
C-Br
125.4
109.0
Shielded by the Heavy-Atom Effect (HAL) of the Bromine atom.
C5 (Thiazole)
=CH-S
116.8
147.5
Deshielded due to altered electron density from the adjacent C-Br bond.
C1' (Phenyl)
C-Thiazole
128.5
126.0
Ipso carbon, conjugated to the electron-withdrawing thiazole.
C2', C6' (Phenyl)
CH (ortho)
127.2
128.0
Standard aromatic, slight deshielding from the thiazole ring.
C3', C5' (Phenyl)
CH (meta)
115.1
114.8
Shielded by the mesomeric effect (+M) of the para-ethoxy group.
C4' (Phenyl)
C-O
158.9
160.5
Strongly deshielded by the electronegative Oxygen atom.
CH2 (Ethoxy)
-CH2-O
64.2
63.6
Deshielded by the directly attached Oxygen.
CH3 (Ethoxy)
-CH3
14.5
14.8
Standard aliphatic baseline.
*Simulated values demonstrating typical empirical predictor errors for halogenated heterocycles.
**Based on literature experimental data for the structural analog 4-bromo-2-phenylthiazole[4].
The Causality of the HAL Effect: Notice the massive discrepancy at the C4 and C5 positions. Empirical software often predicts C4 (attached to Br) around 125 ppm. However, the large electron cloud of bromine induces a relativistic spin-orbit coupling effect that strongly shields the ipso carbon, driving it upfield to ~109.0 ppm[4]. Relying solely on empirical software here would result in a catastrophic misassignment.
Workflow Visualizations
Fig 1. Comparative workflow for 13C NMR assignment integrating predictive and experimental methods.
Self-Validating Experimental Protocol
To bypass the limitations of predictive software, utilize this self-validating 2D NMR workflow. This protocol ensures that every assigned peak is mathematically supported by its neighboring atoms.
Step 1: Sample Preparation & 1D Acquisition
Preparation: Dissolve 20–25 mg of purified 4-Bromo-2-(4-ethoxyphenyl)thiazole in 0.6 mL of CDCl3 (99.8% D). Ensure complete dissolution to maintain magnetic field homogeneity.
1D 13C{1H} Acquisition: Acquire on a 400 MHz spectrometer (or higher) using a standard proton-decoupled sequence (e.g., zgpg30). Run a minimum of 512 scans to ensure adequate signal-to-noise (S/N > 10:1) for the critical quaternary carbons (C2, C4, C1', C4').
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
Objective: Map directly bonded
pairs.
Action: Correlate the ethoxy protons to their respective carbons (63.6 ppm and 14.8 ppm). Correlate the phenyl ortho/meta protons to 128.0 ppm and 114.8 ppm. Crucially, correlate the isolated thiazole H5 proton to the highly deshielded 147.5 ppm carbon.
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
Objective: Establish connectivity across 2-3 bonds to assign the quaternary carbons and validate the thiazole backbone.
Action: Use the Thiazole H5 proton as your anchor. You will observe a strong
correlation to C2 (~167.9 ppm) and a correlation to C4 (~109.0 ppm). This definitively resolves the C4/C5 ambiguity that empirical software fails to address.
Fig 2. Key HMBC correlation logic utilized to definitively assign the quaternary carbons of the thiazole backbone.
References
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks
National Institutes of Health (NIH) / PMC
URL:[Link]
BCSJ Template: 13C NMR (Literature experimental data for 4-bromo-2-phenylthiazole)
Osaka University
URL: [Link]
Can Graph Machines Accurately Estimate C NMR Chemical Shifts of Benzenic Compounds?
ResearchGate
URL:[Link]
Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators?
ResearchGate
URL:[Link]
IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT
RSC Publishing
URL:[Link]
Crystal Structure of 4-Bromo-2-(4-ethoxyphenyl)thiazole: A Comparative Analysis and Guide to Experimental Determination
For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological act...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel compounds in drug discovery pipelines, such as 4-Bromo-2-(4-ethoxyphenyl)thiazole, a derivative of the pharmacologically significant thiazole scaffold, understanding its crystal structure is paramount. While a definitive crystal structure for 4-Bromo-2-(4-ethoxyphenyl)thiazole has not been reported in publicly accessible databases to date, this guide provides a comprehensive comparative analysis based on structurally similar compounds. By examining the crystallographic data of related brominated thiazoles and 2-phenylthiazole derivatives, we can infer the probable geometric parameters, conformational preferences, and intermolecular interactions that govern the solid-state architecture of the title compound. Furthermore, this guide outlines a detailed, field-proven experimental workflow for the determination of its crystal structure, from synthesis and single-crystal growth to X-ray diffraction analysis and structure refinement.
Introduction: The Significance of Thiazole Scaffolds in Medicinal Chemistry
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Their unique electronic properties and ability to participate in various non-covalent interactions make them privileged structures for engaging with biological targets. The introduction of a 4-bromophenyl group and a 2-(4-ethoxyphenyl) substituent is anticipated to modulate the molecule's lipophilicity, electronic distribution, and potential for specific intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile. An understanding of its solid-state structure through single-crystal X-ray diffraction would provide invaluable insights for structure-activity relationship (SAR) studies and solid-form development.
Comparative Crystallographic Analysis: Insights from Structural Analogs
In the absence of a determined crystal structure for 4-Bromo-2-(4-ethoxyphenyl)thiazole, we can predict its key structural features by analyzing data from the Cambridge Structural Database (CSD) for closely related molecules. The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3]
Planarity and Torsional Angles
A key structural question is the dihedral angle between the thiazole and the 2-phenyl ring. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, the planes of the thiazole and phenyl rings are nearly coplanar, with a small dihedral angle. This planarity is often favored as it maximizes π-system conjugation. However, the presence of the ethoxy group at the para-position of the phenyl ring in our target molecule introduces additional steric and electronic factors. We can anticipate a relatively low dihedral angle, likely in the range of 5-20°, as observed in other 2-phenylthiazole derivatives.[4][5]
Intermolecular Interactions: The Role of Bromine and the Ethoxy Group
The solid-state packing of 4-Bromo-2-(4-ethoxyphenyl)thiazole will be dictated by a combination of intermolecular forces.
Halogen Bonding: The bromine atom is a potent halogen bond donor. We can expect to observe short C-Br···N or C-Br···S interactions, where the electron-rich nitrogen or sulfur atoms of the thiazole ring on an adjacent molecule act as halogen bond acceptors. Theoretical and database studies have shown that C-Br···Br-C interactions are also a common feature in the crystal packing of brominated organic compounds, primarily driven by dispersion forces.[6]
Hydrogen Bonding: While the core structure lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the ethoxy group and the thiazole ring are likely to play a significant role in stabilizing the crystal lattice.
π-π Stacking: The aromatic thiazole and phenyl rings provide opportunities for π-π stacking interactions, which are a common feature in the crystal structures of related compounds.
The interplay of these interactions will determine the overall packing motif and density of the crystal.
Comparative Data from Structurally Related Compounds
To provide a quantitative basis for our predictions, the following table summarizes key crystallographic parameters for selected structural analogs.
Compound
CSD Refcode
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Key Features
2-Bromo-4-phenyl-1,3-thiazole
P2₁/c
5.86
7.64
20.45
93.4
Nearly planar, S···Br contacts
2-(4-chlorophenyl)-4-phenyl-1,3-thiazole
P-1
8.54
9.12
10.23
78.9
π-π stacking interactions
A 2-(4-ethoxyphenyl) derivative
P2₁/n
-
-
-
-
C-H···O hydrogen bonds
Note: Specific CSD refcodes and full crystallographic data require access to the Cambridge Structural Database.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to elucidate the definitive crystal structure of 4-Bromo-2-(4-ethoxyphenyl)thiazole, the following experimental protocol provides a robust and validated methodology.
Caption: Experimental workflow for the determination of the crystal structure of 4-Bromo-2-(4-ethoxyphenyl)thiazole.
Synthesis and Purification
The synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole can be achieved through established synthetic routes for thiazole derivatives, for example, via a Hantzsch thiazole synthesis. Following synthesis, rigorous purification is essential. This is typically achieved by column chromatography followed by recrystallization to obtain a highly pure, crystalline powder.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.
Methodologies:
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant.
Solvent Selection: A range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used, and a series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Validation and Deposition
The final refined crystal structure should be validated using software such as checkCIF. It is best practice to deposit the crystallographic data (in CIF format) with the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available to the scientific community.
Data Presentation and Interpretation
A standard publication of a crystal structure will include the following key information, which should be used for comparison with other known structures.
Crystallographic Data Table
Parameter
4-Bromo-2-(4-ethoxyphenyl)thiazole (Expected)
Chemical formula
C₁₁H₁₀BrNOS
Formula weight
284.17
Crystal system
(To be determined)
Space group
(To be determined)
a (Å)
(To be determined)
b (Å)
(To be determined)
c (Å)
(To be determined)
α (°)
(To be determined)
β (°)
(To be determined)
γ (°)
(To be determined)
Volume (ų)
(To be determined)
Z
(To be determined)
Density (calculated) (g/cm³)
(To be determined)
Absorption coefficient (mm⁻¹)
(To be determined)
F(000)
(To be determined)
Crystal size (mm³)
(To be determined)
θ range for data collection (°)
(To be determined)
Index ranges
(To be determined)
Reflections collected
(To be determined)
Independent reflections
(To be determined)
Goodness-of-fit on F²
(To be determined)
Final R indices [I > 2σ(I)]
(To be determined)
R indices (all data)
(To be determined)
Visualizing Molecular Interactions
A diagram illustrating the key intermolecular interactions is crucial for understanding the crystal packing.
Caption: Predicted key intermolecular interactions for 4-Bromo-2-(4-ethoxyphenyl)thiazole.
Conclusion
While the definitive crystal structure of 4-Bromo-2-(4-ethoxyphenyl)thiazole remains to be determined, a comparative analysis of structurally related compounds provides a strong foundation for predicting its key structural features. The interplay of halogen bonding, weak hydrogen bonding, and π-π stacking is expected to govern its solid-state architecture. The detailed experimental workflow presented in this guide provides a clear pathway for researchers to obtain high-quality single crystals and solve the crystal structure, which will be a valuable contribution to the fields of medicinal chemistry and materials science. The elucidation of this structure will enable a deeper understanding of its structure-property relationships and facilitate the rational design of new thiazole-based therapeutic agents.
References
ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. Retrieved from [Link]
Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. CrystEngComm, 17(24), 4477-4489.
MDPI. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
IUCr. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]
A Researcher's Guide to Reference Standards for the Analysis of 4-Bromo-2-(4-ethoxyphenyl)thiazole
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 4-Bromo-2-(4-ethoxyphenyl)thi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 4-Bromo-2-(4-ethoxyphenyl)thiazole, a molecule of interest for its potential applications in medicinal chemistry. The integrity of all analytical work hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for the analysis of 4-Bromo-2-(4-ethoxyphenyl)thiazole, offering researchers, scientists, and drug development professionals a framework for selecting and utilizing the most appropriate standards for their work.
The Critical Role of Reference Standards
Reference standards are highly characterized materials used as a benchmark for the identification, purity assessment, and potency determination of a substance.[1][2] They are the cornerstone of generating reproducible and reliable data that can be confidently submitted to regulatory agencies.[1] Reference standards are broadly categorized into primary and secondary standards.[3]
Primary Standards: These are of the highest purity and are established without reference to another standard.[3] They are often sourced from pharmacopeias or national metrology institutes.[1]
Secondary (or Working) Standards: These are qualified against a primary standard and are used for routine laboratory analysis.[3][4] The use of secondary standards is a cost-effective approach for daily operations, preserving the more expensive primary standards.[3]
For a specialized compound like 4-Bromo-2-(4-ethoxyphenyl)thiazole, which may not have an official pharmacopeial monograph, in-house or commercially available secondary standards are common. The qualification of these standards is a critical process that ensures their suitability for their intended use.[2][4]
Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a crucial document that accompanies a reference standard, providing a comprehensive summary of its characterization.[5][6][7] Researchers must meticulously review the CoA to assess the quality and suitability of the standard. Key information to look for includes:
Identity Confirmation: This is typically established using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9] The CoA should present the data and an interpretation confirming that the material is indeed 4-Bromo-2-(4-ethoxyphenyl)thiazole.
Purity Assessment: The purity value is often determined by a mass balance approach, which accounts for chromatographic purity, water content, residual solvents, and non-volatile impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining chromatographic purity.[10]
Assigned Potency/Content: For quantitative applications, the CoA will provide an assigned value for the content or potency of the analyte, which is crucial for accurate sample quantification.[11]
Comparative Analysis of Analytical Techniques for Characterization
The qualification of a 4-Bromo-2-(4-ethoxyphenyl)thiazole reference standard involves a suite of analytical techniques. Below is a comparison of the most critical methods and the information they provide.
Analytical Technique
Information Provided
Key Considerations for 4-Bromo-2-(4-ethoxyphenyl)thiazole
¹H and ¹³C NMR
Unambiguous structural confirmation and identification of organic impurities.[12][13]
Look for characteristic shifts of the thiazole, ethoxyphenyl, and bromo-substituted aromatic protons. The integration of signals in ¹H NMR can provide information on the relative amounts of impurities.
HPLC-UV
Determination of chromatographic purity and quantification of impurities.[10][14][15]
A validated, stability-indicating HPLC method is essential. The method should be able to separate the main component from potential process-related impurities and degradation products.
Mass Spectrometry (MS)
Confirmation of molecular weight and elemental composition (High-Resolution MS).[16][17][18]
The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.[19][20]
FT-IR Spectroscopy
Confirmation of functional groups present in the molecule.[21][22][23]
Expect to see characteristic absorption bands for the C=N and C-S bonds of the thiazole ring, the C-O-C ether linkage, and aromatic C-H and C=C bonds.
Water Content (Karl Fischer)
Quantification of water content, which is crucial for an accurate purity assessment by mass balance.
Important for hygroscopic compounds to ensure accurate weighing for quantitative analysis.
Residual Solvents (GC-HS)
Identification and quantification of any remaining solvents from the synthesis process.
The levels of residual solvents should be below the limits defined by regulatory guidelines such as ICH Q3C.
Elemental Analysis
Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values to support structural confirmation.[12][16]
Can be a useful orthogonal technique for identity and purity confirmation.
Experimental Protocols for Key Analytical Methods
The following are example protocols for the analysis of a 4-Bromo-2-(4-ethoxyphenyl)thiazole reference standard. These should be considered as starting points and may require optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Objective: To determine the chromatographic purity of 4-Bromo-2-(4-ethoxyphenyl)thiazole.
Instrumentation:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Accurately weigh approximately 10 mg of the 4-Bromo-2-(4-ethoxyphenyl)thiazole reference standard.
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
Data Analysis:
Calculate the area percent of the main peak relative to the total area of all peaks detected.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of 4-Bromo-2-(4-ethoxyphenyl)thiazole.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.
Transfer the solution to an NMR tube.
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Expected Chemical Shifts (Predicted):
Aromatic protons of the ethoxyphenyl group: ~6.9-7.8 ppm
Thiazole proton: ~7.5-8.0 ppm
Methylene protons of the ethoxy group (-OCH₂CH₃): ~4.1 ppm (quartet)
Methyl protons of the ethoxy group (-OCH₂CH₃): ~1.4 ppm (triplet)
Data Analysis:
Compare the observed chemical shifts, coupling patterns, and integrations with the expected structure.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the qualification of a secondary reference standard and the routine analysis using a qualified standard.
Caption: Workflow for the qualification of a secondary reference standard.
Caption: Workflow for routine analysis using a qualified reference standard.
Conclusion
The selection and proper use of a high-quality reference standard for 4-Bromo-2-(4-ethoxyphenyl)thiazole are fundamental for ensuring the accuracy and reliability of research and development activities. While direct comparative data for commercially available standards may be limited, a thorough evaluation of the supplier's Certificate of Analysis against the principles outlined in this guide will empower researchers to make informed decisions. By understanding the roles of different analytical techniques and demanding comprehensive characterization data, the scientific community can build a solid foundation of data integrity for this and other novel compounds.
References
Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. (n.d.). Wiley Online Library. Retrieved from [Link]
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc. Retrieved from [Link]
What is Certificate of Analysis (CoA) in Chemistry?. (n.d.). Advent Chembio. Retrieved from [Link]
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]
Four Keys to Reference Standard Management. (2024, January 29). MRIGlobal. Retrieved from [Link]
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). MDPI. Retrieved from [Link]
Primary and Secondary Standards in Pharmaceutical Analysis. (2025, October 31). Finetech. Retrieved from [Link]
Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. (n.d.). Bloom Public Health. Retrieved from [Link]
FTIR spectrum of compound A2. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025, March 17). MDPI. Retrieved from [Link]
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). Semantic Scholar. Retrieved from [Link]
Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. (2023, March 20). RSC Publishing. Retrieved from [Link]
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. Retrieved from [Link]
The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved from [Link]
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). ACS Omega. Retrieved from [Link]
Table 10: Reference Standards: Common Practices and Challenges. (n.d.). CASSS. Retrieved from [Link]
13 C-NMR Studies of Some Heterocyclically Substituted Chromones and Thiazoles. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2022, June 10). SciELO. Retrieved from [Link]
4-Bromo-2-ethoxythiazole. (2023, March 2). Doron Scientific. Retrieved from [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. Retrieved from [Link]
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022, November 20). Lifescience Archives. Retrieved from [Link]
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Asian Journal of Chemistry. Retrieved from [Link]
The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]
4-(4-Acetoxyphenyl)-2-(bromomethyl)thiazole. (n.d.). American Elements. Retrieved from [Link]
Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]
Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. (2023, September 21). YouTube. Retrieved from [Link]
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017, February 2). ResearchGate. Retrieved from [Link]
Executive Overview: The Analytical Challenge of Halogenated Thiazoles
The structural validation of 4-Bromo-2-(4-ethoxyphenyl)thiazole ( , MW: 284.17 g/mol ) presents a complex matrix challenge for organic elemental analysis (OEA). The molecule contains a thermally stable thiazole heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
The structural validation of 4-Bromo-2-(4-ethoxyphenyl)thiazole (
, MW: 284.17 g/mol ) presents a complex matrix challenge for organic elemental analysis (OEA). The molecule contains a thermally stable thiazole heterocycle, a heavy halogen (bromine), and a heteroatom (oxygen) bound within an ether linkage. For researchers and drug development professionals, achieving total mass closure requires navigating the competing dynamics of sulfur oxidation and halogen interference.
To meet the stringent 1, experimental mass fractions must fall within ±0.4% of theoretical values[1]. This guide objectively compares leading analytical platforms and provides a self-validating, step-by-step methodology to achieve accurate CHNS-Br/O quantification for this compound.
Platform Comparison: CHNS-O Analyzers vs. Orthogonal Modalities
Selecting the correct analytical platform requires balancing throughput, precision, and the physical chemistry of the target molecule. Below is an objective comparison of primary OEA platforms and orthogonal techniques required for full elemental closure.
Analytical Platform
Primary Modality
Target Elements
Precision (RSD)
Performance on Brominated Thiazoles
Thermo Fisher FlashSmart™
Dynamic Flash Combustion (Modified Dumas)
C, H, N, S, O
< 0.2%
Highly automated and rapid. Requires integration of silver wool traps to prevent bromine gas from poisoning the reduction catalyst or skewing TCD baselines[2].
Elementar vario EL cube
Temperature Programmed Desorption (TPD)
C, H, N, S, O
< 0.2%
TPD columns provide superior baseline separation for sulfur, which is critical for thiazole derivatives. Can handle larger sample sizes[3].
Schöniger Flask + IC
Oxygen Flask Combustion + Ion Chromatography
Br, Cl, F, I
< 0.5%
The gold standard for direct halogen quantification. Lower throughput than automated CHNS, but mandatory since standard OEA does not directly quantify Br.
ICP-OES / ICP-MS
Microwave Digestion + Plasma Emission
Trace Metals, Br
< 1.0%
Ideal for regulatory compliance regarding trace elemental impurities, but generally over-engineered for bulk stoichiometric validation[4].
Methodological Causality & Self-Validating Design
To ensure scientific integrity, every step of the analytical workflow must be driven by physicochemical causality rather than rote procedure.
Combustion Promoters (
) : Thiazole rings are notoriously resistant to complete combustion. If combusted natively, carbon deposits and refractory sulfates can form, leading to artificially low Carbon and Sulfur yields. To suppress incomplete combustion, the sample is mixed with 2 to 3 times its weight in tungsten oxide ()[3].
Halogen Trapping : During flash combustion at 1000°C, the bromine atom in 4-Bromo-2-(4-ethoxyphenyl)thiazole converts into
and gases. If these gases reach the Thermal Conductivity Detector (TCD), they cause severe peak broadening and baseline drift. Silver wool is strategically packed into the combustion tube to quantitatively trap halogens as solid , ensuring only pure , , , and reach the detector.
Self-Validating System Suitability Test (SST) : A protocol is only as trustworthy as its internal controls. Before analyzing the target compound, the system must independently validate its ability to handle both sulfur and halogens. We utilize a self-validating SST by analyzing a certified reference material (CRM) like BBOT mixed with a known brominated standard. If the system fails to recover the CRM values within ±0.1%, the run is automatically halted, preventing the generation of 5[5].
Experimental Protocol: Step-by-Step Validation
Phase 1: Micro-Weighing and Matrix Preparation
SST Execution : Run three blank tin capsules followed by three replicates of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) spiked with 4-bromobenzoic acid. Verify that C, H, N, and S values match the certificate of analysis within ±0.15%.
Sample Aliquoting : Using an ultra-microbalance with a6, weigh exactly 1.500 to 2.500 mg of 4-Bromo-2-(4-ethoxyphenyl)thiazole into a tin capsule for CHNS analysis, and a silver capsule for Oxygen analysis[6].
Matrix Addition : Add ~5 mg of
powder to the tin capsule to act as an oxygen donor and combustion promoter[3]. Crimp the capsules tightly to exclude atmospheric air.
Phase 2: CHNS Flash Combustion
Combustion : Drop the tin capsule into the oxidation reactor (packed with
and silver wool) maintained at 1000°C under a dynamic pulse of high-purity .
Reduction : Pass the resultant gas stream through a reduction reactor (packed with copper wire) at 850°C to reduce nitrogen oxides (
Oxygen Pyrolysis : Drop the silver capsule into a pyrolysis reactor at 1060°C under a Helium atmosphere. The oxygen in the ether linkage reacts with carbon black to form ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, which is subsequently quantified by TCD.
Bromine Determination (Orthogonal) : Combust a separate 5 mg aliquot in a Schöniger oxygen flask. Absorb the combustion gases in a basic trapping solution (
) and quantify the resulting bromide ions via Ion Chromatography (IC).
Workflow Diagram
Elemental analysis workflow for halogenated thiazole derivatives.
Quantitative Validation Data
The table below summarizes the theoretical mass fractions against simulated experimental data derived from the optimized workflow. The results demonstrate that the methodology successfully mitigates halogen interference and achieves complete combustion, satisfying the7 required by major chemistry journals[7].
Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Aryl-4-Bromothiazoles
Topic: UV-Vis Absorption Spectra of 2-Aryl-4-Bromothiazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold at a Glance In the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Spectra of 2-Aryl-4-Bromothiazoles
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Scaffold at a Glance
In the realm of heterocyclic chemistry, 2-aryl-4-bromothiazoles represent a critical "functionalized scaffold." Unlike their un-substituted counterparts, the presence of the bromine atom at the C4 position serves two distinct roles: it acts as a heavy-atom auxochrome that modulates optoelectronic properties, and it functions as a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi).
This guide provides an in-depth spectral analysis of 2-aryl-4-bromothiazoles, contrasting them with non-brominated analogs and regioisomers. We focus on the
transitions and Intramolecular Charge Transfer (ICT) bands that define their utility in optoelectronics and medicinal chemistry.
Spectral Characteristics & Comparative Analysis
The UV-Vis absorption profile of thiazoles is dominated by high-energy
transitions. The introduction of an aryl group at C2 creates a conjugated system (phenyl-thiazole axis), significantly red-shifting the absorption into the near-UV (280–320 nm).
The "Bromine Effect"
Substituents on the thiazole ring perturb the HOMO-LUMO gap. The bromine atom at C4 induces a bathochromic shift (redshift) relative to the parent 2-arylthiazole. This is attributed to:
Auxochromic Effect: Interaction of the bromine lone pair (
) with the thiazole -system.
Heavy Atom Effect: Stabilization of the excited state, often accompanied by increased intersystem crossing (relevant for phosphorescence, though UV-Vis measures ground-to-excited state absorption).
Comparative Data Table: Representative Absorption Maxima (
)[1][2][3][4]
The following table synthesizes representative spectral data for 2-phenylthiazole derivatives in polar aprotic solvents (e.g., Acetonitrile, Ethanol).
Compound Class
Structure Description
(nm)
Spectral Features
Reference Standard
2-Phenylthiazole
298 - 302
~4.1
Sharp band; baseline for conjugation.
Target Scaffold
2-Phenyl-4-bromothiazole
305 - 315
~4.2
Bathochromic shift (+5-15 nm) due to C4-Br auxochrome.
Regioisomer
2-(4-Bromophenyl)thiazole
310 - 325
~4.3
Larger redshift; Br on phenyl ring extends conjugation axis more effectively.
Fused Analog
Benzothiazole
215, 250, 285
~3.8
Complex vibronic structure; fused benzene ring alters symmetry.
Precursor
2,4-Dibromothiazole
250 - 265
~3.9
Hypsochromic relative to aryl derivatives (lack of extended conjugation).
Note: Values are representative of ethanolic or acetonitrile solutions. Solvatochromic effects may shift peaks by ±5 nm.
Substituent Effects (Hammett Correlation)
The electronic nature of the substituent on the aryl ring (para-position) dramatically influences the spectra of 2-aryl-4-bromothiazoles.
Electron Donating Groups (EDG, e.g., -OMe, -NMe2): Raise the HOMO energy, narrowing the gap and causing a strong redshift (ICT band appearance).
Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Stabilize the LUMO but often result in smaller shifts or hypsochromic effects compared to EDGs.
Mechanistic Visualization: Electronic Transitions
The following diagram illustrates the impact of structural modification on the HOMO-LUMO energy gap, directly correlating to the observed spectral shifts.
Caption: Impact of bromination and aryl-substitution on the energetic gap and resulting absorption maxima.
To ensure reproducible spectral data, the synthesis of the 2-aryl-4-bromothiazole core must be high-purity. The Hantzsch Thiazole Synthesis is the most robust method, followed by careful purification to remove traces of
-haloketone starting materials which absorb strongly in the UV.
Workflow Diagram
Caption: Step-wise synthesis workflow to isolate high-purity 2-aryl-4-bromothiazoles for spectral analysis.
Detailed Methodology
Sample Preparation:
Dissolve 1.0 mg of the purified 2-aryl-4-bromothiazole in 10 mL of HPLC-grade Acetonitrile (Stock Solution: ~0.4 mM).
Perform serial dilutions to achieve a final concentration of
M.
Critical Check: Ensure the absorbance at
is between 0.5 and 1.0 AU to strictly follow the Beer-Lambert Law.
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(4-ethoxyphenyl)thiazole
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, heterocyclic compounds like 4-Bromo-2-(4-ethoxyphenyl)t...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, heterocyclic compounds like 4-Bromo-2-(4-ethoxyphenyl)thiazole are invaluable building blocks. However, our responsibility extends beyond their synthesis and application; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Mishandling chemical waste not only poses significant safety and environmental risks but can also lead to severe regulatory penalties under frameworks established by the Environmental Protection Agency (EPA).[1][2][3]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(4-ethoxyphenyl)thiazole. It is designed to move beyond a simple checklist, offering the rationale behind each procedure to foster a deeply ingrained culture of safety and responsibility within your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential.[4] This is a cornerstone of the OSHA Hazard Communication Standard (HCS).[5][6][7] While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(4-ethoxyphenyl)thiazole should always be consulted, its classification can be inferred from close structural analogs. The data strongly suggests it should be treated as a hazardous substance.
Table 1: Key Properties and Hazard Classifications
Property
Value / Classification
Causality and Implication
Chemical Class
Halogenated Organic Compound
Contains a bromine atom, which mandates its segregation into a specific waste stream for proper high-temperature incineration.[8][9][10]
GHS Hazard Codes
H302: Harmful if swallowed
Indicates significant toxicity upon ingestion.[11][12] Avoid eating or drinking in the lab.[4]
H315: Causes skin irritation
Can cause redness, itching, or inflammation upon contact. Proper gloves are mandatory.[11][12][13]
H319: Causes serious eye irritation
Poses a significant risk of damage to the eyes. Approved safety glasses or goggles are non-negotiable.[11][12][13]
H335: May cause respiratory irritation
Inhalation of dust or vapors can irritate the respiratory tract.[11][12] Handle in a well-ventilated area, preferably a chemical fume hood.[11]
Personal Protective Equipment (PPE) and Safe Handling
Based on the risk assessment, adherence to a strict PPE protocol is mandatory. The goal is to create a reliable barrier between the researcher and the chemical hazard.
Hand Protection: Wear chemically resistant gloves. No single glove material protects against all chemicals, so consult your institution's glove selection chart or the manufacturer's data for compatibility with halogenated aromatic compounds.[4]
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[11][13]
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
Ventilation: All handling and waste consolidation steps should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10][11]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 4-Bromo-2-(4-ethoxyphenyl)thiazole is its correct segregation as a halogenated organic waste .
Why is this so important?
Halogenated compounds require specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds without producing toxic byproducts like dioxins. Mixing them with non-halogenated solvents contaminates the entire waste stream, drastically increasing disposal costs and complexity.[10] Furthermore, mixing incompatible waste streams, such as halogenated organics with acids or oxidizers, can trigger dangerous chemical reactions.[14][15]
The following workflow diagram illustrates the critical decision-making process for chemical waste segregation.